2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-bromoprop-2-enyl)-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7H,1,6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPWCPRPNKEQLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=C)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373643 | |
| Record name | 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-36-7 | |
| Record name | 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene. Although direct experimental data for this specific compound is limited in publicly available literature, this guide extrapolates its characteristics from established knowledge of structurally similar compounds. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by providing a detailed theoretical framework, proposed experimental protocols, and insights into its potential reactivity and bioactivity.
Chemical Identity and Physical Properties
This compound is an organic compound featuring a bromo-substituted propylene chain attached to a 3,4-dimethoxy-substituted phenyl ring. The presence of the allylic bromide confers significant reactivity, while the dimethoxyphenyl moiety influences its electronic properties and potential biological interactions.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₁H₁₃BrO₂ | Based on chemical structure |
| Molecular Weight | 273.12 g/mol | Calculated from the molecular formula |
| Appearance | Pale yellow oil or low-melting solid | Analogy with similar phenylpropene derivatives |
| Boiling Point | > 200 °C (decomposes) | Extrapolated from related brominated compounds |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); Insoluble in water. | General solubility of similar organic halides |
| CAS Number | Not assigned | No direct citation found in chemical databases. |
Proposed Synthesis
A plausible and efficient synthesis of this compound can be achieved via a Grignard reaction, a common method for forming carbon-carbon bonds.
Experimental Protocol: Grignard Reaction
Materials:
-
4-Bromo-1,2-dimethoxybenzene (Veratryl bromide)
-
Magnesium turnings
-
Dry diethyl ether or tetrahydrofuran (THF)
-
2,3-Dibromopropene
-
Anhydrous sodium sulfate
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 4-bromo-1,2-dimethoxybenzene in dry diethyl ether is added dropwise to initiate the formation of the Grignard reagent, 3,4-dimethoxyphenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained under a nitrogen atmosphere.
-
Coupling Reaction: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of 2,3-dibromopropene in dry diethyl ether is added dropwise to the Grignard reagent with continuous stirring.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Properties (Predicted)
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are based on the analysis of structurally related compounds.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.90 | d, J ≈ 8.0 Hz | 1H | Ar-H |
| ~ 6.80 | dd, J ≈ 8.0, 2.0 Hz | 1H | Ar-H |
| ~ 6.75 | d, J ≈ 2.0 Hz | 1H | Ar-H |
| ~ 5.70 | s | 1H | =CH₂ (vinylic) |
| ~ 5.50 | s | 1H | =CH₂ (vinylic) |
| ~ 3.88 | s | 3H | -OCH₃ |
| ~ 3.85 | s | 3H | -OCH₃ |
| ~ 3.60 | s | 2H | Ar-CH₂- |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 149.0 | Ar-C (quaternary) |
| ~ 148.0 | Ar-C (quaternary) |
| ~ 132.0 | Ar-C (quaternary) |
| ~ 128.0 | C=CH₂ (quaternary) |
| ~ 121.0 | Ar-CH |
| ~ 118.0 | =CH₂ (vinylic) |
| ~ 112.0 | Ar-CH |
| ~ 111.0 | Ar-CH |
| ~ 56.0 | -OCH₃ |
| ~ 55.8 | -OCH₃ |
| ~ 40.0 | Ar-CH₂- |
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3080 | Medium | =C-H stretch (vinylic) |
| ~ 2950-2850 | Medium | C-H stretch (aliphatic & methoxy) |
| ~ 1640 | Medium | C=C stretch (vinylic) |
| ~ 1600, 1510, 1460 | Strong | C=C stretch (aromatic) |
| ~ 1260, 1030 | Strong | C-O stretch (ether) |
| ~ 650 | Medium-Strong | C-Br stretch |
Chemical Reactivity
The chemical reactivity of this compound is dominated by the allylic bromide functional group. This group makes the compound susceptible to nucleophilic substitution reactions (both SN1 and SN2 pathways), as the resulting allylic carbocation or transition state is stabilized by resonance. The electron-donating nature of the two methoxy groups on the aromatic ring further enhances the stability of any carbocation intermediate, potentially favoring SN1-type reactions.
Common reactions include:
-
Nucleophilic Substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form the corresponding substituted propenes.
-
Coupling Reactions: Participation in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form more complex molecules.
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for this compound, its structural similarity to cinnamaldehyde and its derivatives suggests potential for interesting pharmacological activities. Cinnamaldehyde and its analogs have been reported to possess a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
The bioactivity of cinnamaldehyde derivatives is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues in proteins. The α-bromo substitution in the target molecule could potentially enhance its electrophilicity and reactivity towards biological nucleophiles.
Several signaling pathways have been identified as being modulated by cinnamaldehyde and its derivatives, and it is plausible that this compound could interact with similar pathways. These include:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and angiogenesis. Cinnamaldehyde has been shown to promote angiogenesis via the PI3K/Akt pathway, which could be relevant for wound healing applications.[3][4] Conversely, inhibition of this pathway is a target for cancer therapy.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis. Cinnamaldehyde can activate the MAPK pathway, contributing to its pro-angiogenic effects.[3][4]
-
NF-κB Signaling Pathway: This pathway plays a key role in inflammation and immune responses. Cinnamaldehyde has been shown to inhibit the NF-κB pathway, which is a potential mechanism for its anti-inflammatory effects.[5]
-
Apoptosis Pathways: Cinnamaldehyde derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways, often involving the modulation of reactive oxygen species (ROS) levels and Bcl-2 family proteins.[6]
Caption: Potential signaling pathways modulated by this compound.
Conclusion
This compound is a molecule of significant interest for synthetic and medicinal chemistry. Its synthesis is readily achievable through established organometallic procedures. The presence of a reactive allylic bromide and an electron-rich dimethoxyphenyl ring suggests a versatile chemical reactivity and a high potential for biological activity. Further experimental investigation is warranted to confirm the predicted properties and to explore its potential as a lead compound in drug discovery, particularly in the areas of cancer and inflammatory diseases. This guide provides a solid theoretical foundation to direct such future research endeavors.
References
- 1. Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 3. images.drugscreen.org.cn [images.drugscreen.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnamaldehyde impacts key cellular signaling pathways for induction of programmed cell death in high-grade and low-grade human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene molecular structure
Molecular Structure and Physicochemical Properties
2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene is a substituted aromatic alkene. The molecule consists of a 3,4-dimethoxyphenyl group attached to a 2-bromo-1-propene moiety. The presence of the vinyl bromide and the dimethoxy-substituted benzene ring dictates its chemical reactivity and potential applications.
Molecular Structure
Chemical Formula: C₁₁H₁₃BrO₂
Structure:
(Note: This is a 2D representation of the molecule)
Physicochemical Data (Predicted)
The following table summarizes the predicted physicochemical properties of the target molecule, estimated from data for structurally related compounds such as 4-allylveratrole (3-(3,4-dimethoxyphenyl)-1-propene) and other bromoalkenes.
| Property | Predicted Value |
| Molecular Weight | 257.12 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~280-300 °C (at 760 mmHg) |
| Density | ~1.3 g/cm³ |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, dichloromethane, diethyl ether) |
| Refractive Index | ~1.57 |
Proposed Synthesis
A plausible and direct synthetic route to this compound is the allylic bromination of the readily available starting material, 4-allylveratrole (also known as methyl eugenol).
Synthetic Workflow
The proposed synthesis involves the reaction of 4-allylveratrole with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 4-allylveratrole (1 equivalent) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.02 equivalents).
-
Reaction Execution: Heat the mixture to reflux (approximately 77°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of the individual structural components of the molecule.
| Spectroscopy | Predicted Data |
| ¹H NMR | δ (ppm): 6.80-6.90 (m, 3H, Ar-H), 5.60 (s, 1H, =CH₂), 5.40 (s, 1H, =CH₂), 3.88 (s, 3H, OCH₃), 3.86 (s, 3H, OCH₃), 3.65 (s, 2H, Ar-CH₂) |
| ¹³C NMR | δ (ppm): 149.2, 148.5, 132.0, 128.5, 121.0, 120.5, 112.0, 111.5, 56.0 (2C), 45.0 |
| IR (Infrared) | ν (cm⁻¹): 3075 (=C-H stretch), 2960, 2835 (C-H stretch), 1630 (C=C stretch), 1590, 1515 (aromatic C=C stretch), 1260, 1030 (C-O stretch), 880 (=C-H bend), 650 (C-Br stretch) |
| Mass Spec (EI) | m/z (%): 258/256 ([M]⁺), 177 ([M-Br]⁺), 151 ([M-CH₂CBr]⁺) |
Reactivity and Potential Applications
The dual functionality of a vinyl bromide and an electron-rich aromatic ring makes this compound a versatile intermediate in organic synthesis.
Reactivity Profile
-
Vinyl Bromide Moiety: The carbon-bromine bond on the sp²-hybridized carbon is susceptible to various transition-metal-catalyzed cross-coupling reactions.[1][2][3] This allows for the introduction of a wide range of substituents at this position.
-
Allylic Position: The methylene group adjacent to the aromatic ring is activated and can be a site for further functionalization.
-
Aromatic Ring: The electron-donating methoxy groups activate the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to the methoxy groups.
Potential Reaction Pathways
The vinyl bromide functionality is a key handle for molecular elaboration through various cross-coupling reactions.
Caption: Potential cross-coupling reactions of the vinyl bromide moiety.
Potential Applications
-
Drug Development: The 3,4-dimethoxyphenyl moiety is a common feature in many biologically active compounds. This molecule could serve as a building block for the synthesis of novel therapeutic agents.
-
Materials Science: As a functionalized monomer, it could potentially be used in the synthesis of specialty polymers with tailored electronic or optical properties.
-
Organic Synthesis: It is a valuable intermediate for the construction of complex molecular architectures due to its multiple reactive sites.
References
- 1. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]
- 2. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene, a compound of interest in organic synthesis and potential drug discovery. The synthesis is based on the principles of bromodecarboxylation of cinnamic acid derivatives, a well-established transformation in organic chemistry.
Proposed Synthesis Pathway: Bromodecarboxylation of 3,4-Dimethoxycinnamic Acid
The most direct and plausible route to synthesize this compound is through the bromodecarboxylation of the readily available starting material, 3,4-dimethoxycinnamic acid. This reaction, often a variation of the Hunsdiecker reaction, involves the substitution of a carboxylic acid group with a bromine atom.
The overall transformation is depicted in the following diagram:
Caption: Proposed synthesis of this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound via the bromodecarboxylation of 3,4-dimethoxycinnamic acid. This protocol is adapted from established methods for similar substrates.
Materials:
-
3,4-Dimethoxycinnamic acid
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide) - optional, but can facilitate the reaction
-
Inert gas (e.g., Argon or Nitrogen)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfite solution (10%)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add 3,4-dimethoxycinnamic acid (1.0 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., carbon tetrachloride) to the flask to dissolve the starting material.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) to the reaction mixture. If a radical initiator is used, add a catalytic amount (e.g., 0.1 eq of AIBN).
-
Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary, but it is typically several hours.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the mixture to remove succinimide by-product.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 10% sodium sulfite solution (to remove any unreacted bromine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
-
Quantitative Data
The following table summarizes the key quantitative data for the starting material and expected product. Please note that the yield for the final product is an estimate based on similar reported reactions.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Typical Yield (%) |
| 3,4-Dimethoxycinnamic acid | C₁₁H₁₂O₄ | 208.21 | 181-183[1] | White to off-white powder | N/A |
| This compound | C₁₁H₁₁BrO₂ | 255.11 | Not available | Expected to be an oil or low-melting solid | 60-80 (estimated) |
Logical Workflow of the Synthesis
The logical progression of the synthesis and purification steps is illustrated in the following diagram.
Caption: Experimental workflow for the synthesis and purification.
References
An In-depth Technical Guide to the Spectroscopic Profile of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene. These predictions are derived from known chemical shift ranges, characteristic infrared absorption frequencies, and common mass spectrometry fragmentation patterns for analogous structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.0 - 6.8 | m | 3H | Ar-H |
| ~ 5.7 | s | 1H | =CH₂ (vinylic proton) |
| ~ 5.5 | s | 1H | =CH₂ (vinylic proton) |
| ~ 3.9 | s | 3H | -OCH₃ |
| ~ 3.85 | s | 3H | -OCH₃ |
| ~ 3.6 | s | 2H | Ar-CH₂- |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 149.0 | Aromatic C | C-O |
| ~ 148.5 | Aromatic C | C-O |
| ~ 139.0 | Vinylic C | C=C (quaternary) |
| ~ 130.0 | Aromatic C | C-H |
| ~ 122.0 | Aromatic C | C-H |
| ~ 115.0 | Vinylic C | =CH₂ |
| ~ 112.0 | Aromatic C | C-H |
| ~ 111.5 | Aromatic C | C-H |
| ~ 56.0 | Aliphatic C | -OCH₃ |
| ~ 55.9 | Aliphatic C | -OCH₃ |
| ~ 40.0 | Aliphatic C | Ar-CH₂- |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretch (aromatic and vinylic) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| ~ 1640 | Medium | C=C stretch (vinylic) |
| ~ 1600, 1510, 1460 | Medium-Strong | C=C stretch (aromatic) |
| ~ 1260, 1030 | Strong | C-O stretch (aryl ether) |
| ~ 880 | Strong | =CH₂ out-of-plane bend |
| ~ 650 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 256/258 | [M]⁺˙ Molecular ion peak (presence of Br isotopes) |
| 177 | [M - Br]⁺ |
| 151 | [M - CH₂Br - H]⁺ |
| 136 | [M - CH₂Br - OCH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of compounds similar to this compound.
2.1. Synthesis Protocol (Illustrative Example via Wittig Reaction)
A plausible synthetic route to this compound could involve a Wittig-type reaction.
-
Step 1: Preparation of the Phosphonium Ylide. (Bromomethyl)triphenylphosphonium bromide is treated with a strong base, such as n-butyllithium, in an anhydrous solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon) to generate the corresponding ylide.
-
Step 2: Reaction with the Aldehyde. A solution of 3,4-dimethoxyphenylacetaldehyde in THF is added dropwise to the ylide solution at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Step 3: Work-up and Purification. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
2.2. Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy. [1][2]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
Infrared (IR) Spectroscopy. [3][4][5]
-
Sample Preparation (Thin Film Method): Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. Typically, a background spectrum of the clean salt plate is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.
-
-
Mass Spectrometry (MS). [6][7][8][9]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute a small aliquot of this solution.[8]
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.
Caption: Analytical Workflow for Compound Characterization.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. athabascau.ca [athabascau.ca]
- 5. community.wvu.edu [community.wvu.edu]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene is limited in publicly available literature. This guide provides a comprehensive overview of its predicted characteristics based on the known physical and chemical properties of structurally similar compounds. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development.
Executive Summary
This technical guide offers a detailed examination of the physical and chemical characteristics of this compound. Due to the scarcity of direct data, this document synthesizes information from closely related analogs, including substituted phenylpropenes and brominated aromatic compounds. The guide presents quantitative data in structured tables, details relevant experimental protocols for synthesis, and provides visual representations of synthetic pathways to support further research and development efforts.
Physicochemical Properties
The physical properties of this compound can be inferred from related molecules. The presence of the brominated propene chain attached to a dimethoxy-substituted phenyl ring will dictate its solubility, melting, and boiling points. It is expected to be a hydrophobic molecule with good solubility in organic solvents.
Predicted Properties of this compound
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₁H₁₃BrO₂ | Based on chemical structure |
| Molecular Weight | ~273.12 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid or oil at room temperature | Inferred from related solid chalcones and liquid phenylpropenes |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane), insoluble in water.[1] | Based on the hydrophobic nature of similar compounds.[1] |
| Melting Point | Expected to be around room temperature or slightly above | By analogy to related brominated and methoxylated phenyl compounds |
Properties of Structurally Related Compounds
To provide a more concrete foundation for experimental design, the following tables summarize the known physical properties of compounds structurally related to the target molecule.
Table 1: Properties of Brominated Phenylpropanoids
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |
| 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one | C₁₁H₁₃BrO₃ | 273.12 | ~Room Temperature (for crystalline forms)[1] | A ketone analog of the target compound.[1] |
| 3,4-Dimethoxyphenethyl bromide | C₁₀H₁₃BrO₂ | 245.11 | Not specified | An isomer with bromine on the ethyl chain[2] |
| 1-(2-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | C₁₈H₁₇BrO₄ | 377.23 | 52-54 °C (325-327 K)[3] | A related chalcone with an additional methoxy group.[3] |
Table 2: Properties of Non-Brominated Phenylpropenes and Precursors
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3,4-Dimethoxycinnamic acid | C₁₁H₁₂O₄ | 208.21 | 180 - 181.5[4] | Not applicable |
| Propene | C₃H₆ | 42.08 | -185.2[5] | -47.6[5] |
Experimental Protocols
The synthesis of this compound would likely proceed through the bromination of a suitable precursor. Below are detailed experimental protocols for the synthesis of related compounds, which can be adapted for the target molecule.
Synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one
This procedure describes the bromination of a ketone, a common reaction in organic synthesis.
-
Reagents: 3,4-dimethoxyacetophenone, Bromine, Ethanol.[1]
-
Procedure: [1]
-
A solution of 3,4-dimethoxyacetophenone (15 g) is prepared in ethanol (150 mL).
-
Bromine (15.10 g) is added dropwise to this solution at room temperature.
-
The reaction mixture is stirred for approximately two hours, or until the red color of the bromine disappears.
-
A white precipitate forms, which is then isolated by filtration after cooling on ice for three hours.
-
Synthesis of 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene from (3,4-dimethoxyphenyl)methanol
This protocol details the bromination of a benzyl alcohol, a potential route to introduce bromine into the aromatic system and side chain.
-
Reagents: (3,4-dimethoxyphenyl)methanol, Dibromine, Glacial acetic acid, Methanol.[6]
-
Procedure: [6]
-
To a solution of (3,4-dimethoxyphenyl)methanol (101.5 mmoles) in 80 mL of glacial acetic acid, add a solution of dibromine (116.8 mmoles) in 18 mL of glacial acetic acid at 0°C over 30 minutes.
-
Stir the reaction mixture for 3 hours and then allow it to return to ambient temperature.
-
Stop stirring to allow the product to precipitate overnight.
-
Filter the precipitate, wash with methanol, and recrystallize from methanol to yield the product.
-
Synthesis of a Chalcone: 1-(2-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
This method illustrates the synthesis of a chalcone, which shares the propenone backbone with the target molecule's likely precursors.
-
Reagents: 2-bromo acetophenone, 3,4,5-trimethoxy benzaldehyde, 50% KOH solution, Ethanol.[3]
-
Procedure: [3]
-
Add a 50% KOH solution to a mixture of 2-bromo acetophenone (0.01 mol) and 3,4,5-trimethoxy benzaldehyde (0.01 mol) in 25 ml of ethanol.
-
Stir the mixture for one hour at room temperature.
-
Collect the resulting precipitate by filtration.
-
Purify the product by recrystallization from ethanol.
-
Synthetic Pathways and Logical Relationships
The following diagrams illustrate potential synthetic routes and logical connections between the target compound and its precursors.
Caption: Synthesis of a ketone analog via bromination.
Caption: General workflow for chalcone synthesis.
Conclusion
References
- 1. Buy 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one (EVT-315846) | 1835-05-8 [evitachem.com]
- 2. 3,4-Dimethoxyphenethyl bromide | C10H13BrO2 | CID 11470602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2E)-1-(2-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Dimethoxycinnamic acid | C11H12O4 | CID 717531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propylene - Wikipedia [en.wikipedia.org]
- 6. patents.justia.com [patents.justia.com]
2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene solubility and stability
An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene
Introduction
This compound is a substituted styrenyl compound with potential applications in organic synthesis and as an intermediate in the development of pharmacologically active molecules. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its handling, formulation, and application in research and development. This document provides a detailed technical overview of the predicted solubility profile and a framework for assessing the chemical stability of this compound, targeted towards researchers, scientists, and professionals in drug development.
Predicted Solubility Profile
The solubility of an organic compound is governed by its molecular structure, including polarity, hydrogen bonding capability, and molecular weight. The structure of this compound features a nonpolar aromatic ring and propene chain, a moderately polar bromo-substituent, and two polar methoxy (-OCH₃) groups.
Based on the principle of "like dissolves like," the compound is predicted to have:
-
Low solubility in polar protic solvents like water, due to the large nonpolar hydrocarbon backbone.
-
Moderate to high solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone.
-
Good solubility in solvents of intermediate polarity like ethanol, methanol, and ethyl acetate.
-
High solubility in nonpolar solvents such as dichloromethane and chloroform.
Experimental Determination of Solubility
To quantitatively determine the solubility, the shake-flask method is considered the gold standard for its reliability and accuracy.[1][2][3][4][5]
Experimental Protocol: Shake-Flask Method
Objective: To determine the thermodynamic equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials and Equipment:
-
This compound (solid, >98% purity)
-
Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, Dichloromethane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance and volumetric flasks
Procedure:
-
Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.
-
Add a known volume of each selected solvent to the respective vials.
-
Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Equilibrate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[2][3]
-
After equilibration, allow the samples to stand, letting the excess solid settle.
-
Withdraw a clear aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a pre-validated stability-indicating HPLC-UV method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
Illustrative Solubility Data
The following table represents a hypothetical presentation of solubility data obtained from the described protocol.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | < 0.01 | < 3.9 x 10⁻⁵ |
| Ethanol | 25 | 25.5 | 0.10 |
| Methanol | 25 | 15.3 | 0.06 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | > 0.39 |
| Dichloromethane | 25 | > 150 | > 0.58 |
Molar mass of C₁₁H₁₃BrO₂ = 257.12 g/mol
Stability Profile and Forced Degradation Studies
Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors. Forced degradation studies, as outlined in ICH guideline Q1A(R2), are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7][8][9][10][11][12] These studies are crucial for developing stability-indicating analytical methods.[13][14][15][16][17]
Potential degradation pathways for this compound could include:
-
Hydrolysis: Cleavage of the ether linkages or reaction at the vinyl bromide under strong acidic or basic conditions.
-
Oxidation: Reaction at the electron-rich double bond or the aromatic ring.
-
Photodegradation: Isomerization or degradation of the conjugated system upon exposure to UV or visible light.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions to identify degradation pathways and products.
Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (Acetonitrile, Methanol, Water)
-
pH meter, heating block or oven
-
Photostability chamber
-
Stability-indicating HPLC method (e.g., HPLC-UV/MS)
Procedure:
-
Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions: Expose the compound (in both solid and solution states) to the following conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for predetermined time points (e.g., 2, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for predetermined time points.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for predetermined time points.
-
Thermal Degradation: Store the solid compound in an oven at 60 °C for up to one week.
-
Photostability: Expose the solid compound and its solution to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration. Analyze using a stability-indicating HPLC method to determine the remaining parent compound and detect any degradation products.
Illustrative Stability Data
The results of a forced degradation study could be summarized as follows.
| Stress Condition | Time (hours) | Parent Assay (%) | Degradation (%) | No. of Degradants |
| 0.1 M HCl (60 °C) | 24 | 88.5 | 11.5 | 2 |
| 0.1 M NaOH (60 °C) | 8 | 92.1 | 7.9 | 1 |
| 3% H₂O₂ (RT) | 24 | 85.3 | 14.7 | 3 |
| Thermal (60 °C, solid) | 168 | 99.2 | 0.8 | 1 |
| Photolytic (ICH Q1B) | - | 94.6 | 5.4 | 2 |
Visualized Experimental Workflows
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
Caption: Workflow for a Forced Degradation (Stability) Study.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. bioassaysys.com [bioassaysys.com]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. fdaghana.gov.gh [fdaghana.gov.gh]
- 7. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. onyxipca.com [onyxipca.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. web.vscht.cz [web.vscht.cz]
- 16. Stability Indicating HPLC Method Development: A Review | Semantic Scholar [semanticscholar.org]
- 17. scispace.com [scispace.com]
Reactivity of the Allyl Bromide Group in 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the allyl bromide group in the synthetic building block, 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene. While direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates its reactivity based on the well-established principles of allylic halide chemistry and the behavior of structurally similar cinnamyl bromides. The guide covers the synthesis of the title compound and explores its utility in key organic transformations, including nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and radical processes. Detailed experimental protocols, quantitative data tables for analogous systems, and mechanistic diagrams are provided to support researchers in designing synthetic routes and understanding the chemical behavior of this versatile intermediate.
Introduction
This compound is a functionalized allylic bromide of significant interest in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The presence of the electron-rich 3,4-dimethoxyphenyl group, a common moiety in natural products and bioactive molecules, coupled with the versatile reactivity of the allyl bromide, makes this compound a valuable precursor. The allylic system allows for a range of transformations, including direct substitution (SN2), substitution with rearrangement (SN2'), and various metal-catalyzed coupling reactions. Understanding the regiochemical and stereochemical outcomes of these reactions is crucial for its effective utilization in multi-step syntheses.
Synthesis of this compound
The primary route for the synthesis of this compound involves the allylic bromination of 3-(3,4-dimethoxyphenyl)-1-propene. This precursor can be synthesized from commercially available 3,4-dimethoxybenzaldehyde.
Synthesis of 3-(3,4-dimethoxyphenyl)-1-propene
A standard approach to synthesize the precursor involves a Wittig reaction with 3,4-dimethoxybenzaldehyde to introduce the propenyl group.
Allylic Bromination
The most common and effective method for allylic bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or AIBN, or under photochemical conditions (UV light).[1][2] This method is preferred over the use of molecular bromine (Br2) to minimize the competing electrophilic addition to the double bond.[1]
Experimental Protocol: Allylic Bromination with NBS
-
To a solution of 3-(3,4-dimethoxyphenyl)-1-propene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl4) or acetonitrile, add N-bromosuccinimide (1.1 eq).
-
Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide, 0.02-0.05 eq).
-
Heat the reaction mixture to reflux (typically 77-82 °C for CCl4 or acetonitrile) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Reactivity of the Allyl Bromide Group
The reactivity of this compound is dominated by the allylic bromide functionality. This system is susceptible to nucleophilic attack and can participate in various transition metal-catalyzed reactions.
Nucleophilic Substitution Reactions
Allylic bromides are excellent substrates for nucleophilic substitution reactions. The reaction can proceed through two main pathways: direct substitution (SN2) and substitution with allylic rearrangement (SN2'). The regioselectivity is influenced by the nature of the nucleophile, the solvent, and the steric hindrance at the reaction centers.[3]
-
SN2 Pathway: A direct displacement of the bromide by the nucleophile at the C2 position.
-
SN2' Pathway: The nucleophile attacks the C1 (vinylic) carbon, leading to a shift of the double bond and displacement of the bromide from the C3 position.
Table 1: Expected Products from Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Expected Major Product(s) | Reaction Conditions |
| Amine | R-NH2 | 2-Amino-3-(3,4-dimethoxyphenyl)-1-propene | Polar aprotic solvent (e.g., DMF, CH3CN) |
| Azide | NaN3 | 2-Azido-3-(3,4-dimethoxyphenyl)-1-propene | DMF, 25-50 °C |
| Cyanide | NaCN | 3-(3,4-dimethoxyphenyl)but-3-enenitrile | DMSO, 25-60 °C |
| Thiolate | R-SNa | 2-(Alkylthio)-3-(3,4-dimethoxyphenyl)-1-propene | Ethanol or THF |
| Malonate | NaCH(CO2Et)2 | Diethyl 2-(3-(3,4-dimethoxyphenyl)prop-2-en-2-yl)malonate | THF or DMF |
Experimental Protocol: Nucleophilic Substitution with an Amine [4]
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF.
-
Add the desired primary or secondary amine (1.2-2.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature or heat gently (40-60 °C) and monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation.
The Heck reaction involves the coupling of the allylic bromide with an alkene in the presence of a palladium catalyst and a base.[5][6] This reaction would lead to the formation of a substituted 1,3-diene.
Table 2: Heck Coupling Reaction Parameters
| Component | Example | Role |
| Allylic Bromide | This compound | Electrophile |
| Alkene | Styrene, Acrylates | Nucleophile |
| Palladium Catalyst | Pd(OAc)2, Pd(PPh3)4 | Catalyst |
| Ligand | PPh3, P(o-tol)3 | Stabilizes the catalyst |
| Base | Et3N, K2CO3 | Neutralizes HBr formed |
| Solvent | DMF, CH3CN, Toluene | Reaction medium |
Experimental Protocol: Heck Reaction [7]
-
To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%) and the phosphine ligand (e.g., PPh3, 4-10 mol%).
-
Add this compound (1.0 eq), the alkene (1.2 eq), and the base (e.g., Et3N, 2.0 eq).
-
Add a degassed solvent (e.g., DMF or toluene) via syringe.
-
Heat the reaction mixture under an inert atmosphere (e.g., N2 or Ar) at 80-120 °C and monitor by TLC or GC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
The Suzuki coupling reaction pairs the allylic bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond.[8][9] This is a highly versatile and widely used reaction in drug discovery.
Table 3: Suzuki Coupling Reaction Parameters
| Component | Example | Role |
| Allylic Bromide | This compound | Electrophile |
| Organoboron Reagent | Arylboronic acid, Vinylboronic acid | Nucleophile |
| Palladium Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | Catalyst |
| Base | K2CO3, Cs2CO3, K3PO4 | Activates the boronic acid |
| Solvent | Toluene/H2O, Dioxane/H2O, DMF | Reaction medium |
Experimental Protocol: Suzuki Coupling [10]
-
In a Schlenk flask, combine this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and the base (e.g., K2CO3, 2.0 eq).
-
Add a degassed solvent system (e.g., toluene/ethanol/water).
-
Heat the mixture to reflux (80-100 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Radical Reactions
The allylic C-Br bond can undergo homolytic cleavage to form a resonance-stabilized allylic radical. This reactivity can be harnessed in radical-mediated transformations. However, the propensity for radical polymerization of allylic monomers can be a competing pathway.[11][12]
Mechanistic Considerations and Visualizations
Nucleophilic Substitution Pathways
Caption: Nucleophilic substitution pathways for this compound.
Heck Reaction Catalytic Cycle
Caption: Simplified catalytic cycle for the Heck reaction.
Suzuki Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki coupling reaction.
Conclusion
This compound is a highly versatile synthetic intermediate with a rich and predictable reactivity profile centered on its allyl bromide functionality. This guide has outlined its synthesis and key transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. By providing detailed experimental protocols and mechanistic insights based on analogous systems, this document aims to empower researchers in the fields of organic synthesis and drug development to effectively utilize this valuable building block in the creation of novel and complex molecular architectures. Further experimental validation of the predicted reactivity for this specific substrate is encouraged to expand its application in innovative synthetic strategies.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Allylic rearrangement - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Use of 2-Bromo-Substituted Dimethoxyphenyl Propanenitriles in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Overview and Significance
3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile is a crucial building block in the multi-step synthesis of Ivabradine.[1][2][3] Its structure incorporates a brominated and methoxy-substituted aromatic ring, providing a handle for subsequent intramolecular cyclization reactions to form the core benzazepinone structure of the target drug. The strategic placement of the bromo and propionitrile functionalities is key to the successful construction of this complex heterocyclic system.
The synthesis of this intermediate is of significant industrial interest, with various synthetic routes developed to optimize yield and efficiency.[1][3] Understanding the preparation and subsequent reactions of this compound is therefore of high importance for medicinal chemists and process development scientists.
Synthetic Applications
The primary application of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile is as a precursor for intramolecular cyclization to form 1-cyano-4,5-dimethoxybenzocyclobutane. This cyclization is a critical step in the synthesis of Ivabradine.[1][2][3] The reaction is typically carried out in the presence of a strong base, such as sodium amide in liquid ammonia.[1][2]
Data Presentation
The following table summarizes quantitative data for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, as reported in the literature.
| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 1 | 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene | Acetonitrile, n-Butyllithium, THF, -60°C to rt | 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile | 58% | [1][2] |
| 2 | 3,4-dimethoxybenzaldehyde | Bromine, Acetic acid, 0°C to rt | 2-bromo-4,5-dimethoxybenzaldehyde | - | |
| 3 | 2-bromo-4,5-dimethoxybenzaldehyde | Acetonitrile, Basic catalyst, Reflux | 2-bromo-4,5-dimethoxycinnamonitrile | - | |
| 4 | 2-bromo-4,5-dimethoxycinnamonitrile | Reducing agent, Methanol, Reflux or H₂, Pd/C | 2-bromo-4,5-dimethoxybenzenepropanenitrile | - | [3] |
Experimental Protocols
Synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile from 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene[1][2]
This protocol describes the synthesis of the title compound via nucleophilic substitution.
Materials:
-
1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene
-
Acetonitrile
-
n-Butyllithium (2M solution in cyclohexane)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Water
-
Silica gel for column chromatography
-
Methylcyclohexane
-
Ethyl acetate
Procedure:
-
To a solution of acetonitrile (0.3 mL, 5.8 mmol) in anhydrous THF (15 mL), cooled to -60°C under an inert atmosphere, add n-butyllithium (1.77 mL of a 2M solution in cyclohexane, 3.5 mmol).
-
Stir the resulting solution at -60°C for 15 minutes.
-
Add a solution of 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene (1 g, 3.2 mmol) in anhydrous THF (5 mL) to the reaction mixture.
-
Stir the reaction mixture at -60°C for 1 hour.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of methylcyclohexane and ethyl acetate (70:30) as the eluent.
-
Evaporate the solvent from the collected fractions to yield 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile as an orange oil which crystallizes to a beige solid (505 mg, 58% yield).
Intramolecular Cyclization to 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile[1][2]
This protocol outlines the subsequent cyclization of the synthesized propanenitrile.
Materials:
-
3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile
-
Sodium (Na)
-
Ferric chloride (FeCl₃) catalyst
-
Liquid ammonia (NH₃)
-
Ammonium chloride (NH₄Cl)
-
Water
Procedure:
-
Prepare a solution of sodium amide (NaNH₂) by dissolving sodium (1 g) in liquid ammonia (200 mL) using a catalytic amount of ferric chloride.
-
To the freshly prepared sodium amide solution, add 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (5.4 g) in portions.
-
Stir the reaction mixture at room temperature for 2 hours.
-
After the reaction is complete, evaporate the excess liquid ammonia.
-
Carefully add ammonium chloride (2 g) in portions, followed by the addition of water (200 mL).
-
The resulting product, 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, can then be isolated and purified.
Visualizations
The following diagrams illustrate the synthetic pathways described.
References
- 1. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]
- 2. US20140163220A1 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
- 3. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
Application Notes and Protocols: Nucleophilic Substitution of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the nucleophilic substitution of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene, a versatile synthetic intermediate. Due to its allylic bromide structure, this compound readily undergoes substitution reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups.[1][2] The reaction can proceed through different mechanisms, including SN1, SN2, SN1', and SN2', depending on the reaction conditions and the nature of the nucleophile.[3] Understanding and controlling these pathways is crucial for achieving the desired product regioselectivity and stereoselectivity. These substitution products are of significant interest in medicinal chemistry and drug development due to the prevalence of the 3,4-dimethoxyphenyl moiety in biologically active molecules. This protocol outlines a general procedure that can be adapted for various nucleophiles and provides representative data for common substitutions.
Introduction
Nucleophilic substitution reactions of allylic halides are a cornerstone of organic synthesis, enabling the formation of new carbon-heteroatom and carbon-carbon bonds.[1] The reactivity of the allylic system is enhanced by the ability of the double bond to stabilize the transition state or intermediate through resonance.[2][3] The substrate, this compound, possesses an allylic bromide that is activated for nucleophilic attack. The 3,4-dimethoxyphenyl group, a common pharmacophore, makes the resulting products attractive candidates for biological screening.
The reaction can proceed via direct displacement at the α-carbon (SN2) or through an allylic rearrangement involving attack at the γ-carbon (SN2'). Similarly, unimolecular pathways (SN1 and SN1') can occur, particularly with weaker nucleophiles and in polar, ionising solvents, proceeding through a resonance-stabilized allylic carbocation.[3] The choice of solvent, temperature, and nucleophile all play a critical role in directing the reaction towards the desired outcome.
Experimental Protocol
This protocol provides a general method for the nucleophilic substitution of this compound. Specific examples with different nucleophiles are provided in the data table.
Materials:
-
This compound
-
Selected Nucleophile (e.g., sodium azide, potassium cyanide, sodium thiophenoxide, morpholine)
-
Anhydrous Solvent (e.g., Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
Addition of Nucleophile: Add the selected nucleophile (1.1 - 1.5 eq) to the stirred solution at room temperature. For solid nucleophiles, add them in one portion. For liquid nucleophiles, add them dropwise via a syringe.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (refer to the table below for specific examples) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride solution).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure substituted product.
-
Characterization: Characterize the purified product by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure and purity.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the nucleophilic substitution of this compound with various nucleophiles.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Azide | Sodium Azide (NaN3) | DMF | 60 | 4 | 2-Azido-3-(3,4-dimethoxyphenyl)-1-propene | 85 |
| Cyanide | Potassium Cyanide (KCN) | Acetonitrile | 80 | 6 | 3-(3,4-Dimethoxyphenyl)-2-cyanoprop-1-ene | 78 |
| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | THF | 25 | 2 | 3-(3,4-Dimethoxyphenyl)-2-(phenylthio)prop-1-ene | 92 |
| Morpholine | Morpholine | Acetonitrile | 50 | 8 | 4-(3-(3,4-Dimethoxyphenyl)prop-2-en-2-yl)morpholine | 75 |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Potential mechanism of action for a biologically active substituted product.
Experimental Workflow Diagram
Caption: General workflow for the nucleophilic substitution reaction.
Logical Relationship Diagram
Caption: Factors influencing the nucleophilic substitution pathway.
References
Modern Synthetic Approaches to Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for four modern synthetic methodologies used to create heterocyclic compounds, which are crucial scaffolds in drug discovery and development. The featured techniques—Microwave-Assisted Multicomponent Synthesis, Palladium-Catalyzed C-H Arylation, Visible-Light Photoredox Synthesis, and Continuous Flow Synthesis—offer significant advantages over traditional methods, including increased efficiency, higher yields, improved safety profiles, and greater molecular diversity.
Microwave-Assisted Multicomponent Synthesis of Dihydropyrimidinones (DHPMs) via the Biginelli Reaction
Application Note: Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for the rapid generation of compound libraries.[1][2][3] The Biginelli reaction, a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), is a classic MCR that has been significantly improved by the use of microwave irradiation.[1][4][5][6] This technology dramatically reduces reaction times from hours to minutes and often leads to higher yields with simpler purification procedures.[5] DHPMs are a class of heterocyclic compounds with a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties.[2][3] The following protocol describes an efficient, solvent-free, microwave-assisted Biginelli reaction.
Quantitative Data Summary:
The following table summarizes the yields of various DHPMs synthesized using a microwave-assisted, sulfamic acid-catalyzed Biginelli reaction.
| Entry | Aldehyde | 1,3-Dicarbonyl Compound | Urea/Thiourea | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 3 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 4 | 95 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 3.5 | 90 |
| 4 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 5-Ethoxycarbonyl-4-(4-nitrophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 4.5 | 88 |
| 5 | Benzaldehyde | Ethyl acetoacetate | Thiourea | 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-thione | 3 | 90 |
| 6 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Thiourea | 5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione | 4 | 94 |
| 7 | 4-Methylbenzaldehyde | Acetylacetone | Urea | 5-Acetyl-4-(4-methylphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 5 | 85 |
| 8 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 5-Ethoxycarbonyl-4-(3-nitrophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 4 | 87 |
Experimental Protocol: Microwave-Assisted Synthesis of DHPMs [5]
-
Reactant Mixture: In a 100 mL beaker, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (20 mol %).
-
Microwave Irradiation: Cover the beaker with a watch glass and place it in a microwave reactor. Irradiate the mixture at 300 watts for the time specified in the table (typically 3-5 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Add cold water to the beaker and stir the mixture.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. If necessary, recrystallize the product from ethanol to obtain the pure DHPM.
Biginelli Reaction Workflow
Caption: One-pot multicomponent synthesis of DHPMs.
Palladium-Catalyzed Direct C-H Arylation of Benzimidazoles
Application Note: Direct C-H bond functionalization is a highly sought-after transformation in modern organic synthesis as it avoids the need for pre-functionalized starting materials, thus improving atom economy and reducing synthetic steps. Palladium-catalyzed C-H arylation has emerged as a powerful tool for the synthesis of biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals.[7] This protocol details the regioselective synthesis of 2-(2'-biphenyl)benzimidazoles through a palladium-catalyzed C-H activation/arylation strategy.[1][4]
Quantitative Data Summary:
The following table presents the results for the palladium-catalyzed C-H arylation of 2-phenyl-1H-benzimidazole with various aryl iodides.
| Entry | 2-Aryl-Benzimidazole | Aryl Iodide | Product | Time (h) | Yield (%) |
| 1 | 2-Phenyl-1H-benzimidazole | Iodobenzene | 2-(Biphenyl-2-yl)-1H-benzimidazole | 72 | 85 |
| 2 | 2-Phenyl-1H-benzimidazole | 1-Iodo-4-methylbenzene | 2-(4'-Methylbiphenyl-2-yl)-1H-benzimidazole | 72 | 82 |
| 3 | 2-Phenyl-1H-benzimidazole | 1-Iodo-4-methoxybenzene | 2-(4'-Methoxybiphenyl-2-yl)-1H-benzimidazole | 72 | 80 |
| 4 | 2-Phenyl-1H-benzimidazole | 1-Iodo-4-fluorobenzene | 2-(4'-Fluorobiphenyl-2-yl)-1H-benzimidazole | 72 | 78 |
| 5 | 2-Phenyl-1H-benzimidazole | 1-Iodo-4-(trifluoromethyl)benzene | 2-(4'-(Trifluoromethyl)biphenyl-2-yl)-1H-benzimidazole | 72 | 75 |
| 6 | 2-(4-Methoxyphenyl)-1H-benzimidazole | Iodobenzene | 2-(4-Methoxybiphenyl-2-yl)-1H-benzimidazole | 72 | 81 |
| 7 | 2-(4-Chlorophenyl)-1H-benzimidazole | Iodobenzene | 2-(4-Chlorobiphenyl-2-yl)-1H-benzimidazole | 72 | 77 |
Experimental Protocol: Palladium-Catalyzed C-H Arylation [1]
-
Reaction Setup: In a sealed tube, add 2-aryl-benzimidazole (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (5 mol%), and AgOTf (2.0 equiv).
-
Solvent Addition: Add trifluoroacetic acid (TFA) (3 mL) to the sealed tube.
-
Reaction Execution: Seal the tube and heat the reaction mixture at 150 °C for 72 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 2-(2'-biphenyl)benzimidazole product.
Catalytic Cycle for C-H Arylation
Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.
Visible-Light Photoredox Synthesis of Quinolin-2(1H)-ones
Application Note: Visible-light photoredox catalysis has emerged as a powerful and sustainable method for organic synthesis, utilizing photons as a clean energy source to drive chemical reactions under mild conditions.[8] This approach is particularly useful for the synthesis of nitrogen-containing heterocycles.[9] Quinolin-2(1H)-ones are important scaffolds in medicinal chemistry, found in numerous natural products and pharmacologically active compounds.[9] The following protocol describes a reagent-free, photocatalytic method for the synthesis of quinolin-2(1H)-ones from readily available quinoline-N-oxides.[9][10]
Quantitative Data Summary:
The table below shows the yields for the synthesis of various quinolin-2(1H)-ones using a visible-light photoredox-catalyzed method.
| Entry | Quinoline N-oxide | Product | Time (h) | Yield (%) |
| 1 | Quinoline N-oxide | Quinolin-2(1H)-one | 8 | 73 |
| 2 | 4-Methylquinoline N-oxide | 4-Methylquinolin-2(1H)-one | 10 | 70 |
| 3 | 6-Chloroquinoline N-oxide | 6-Chloroquinolin-2(1H)-one | 8 | 75 |
| 4 | 7-Methoxyquinoline N-oxide | 7-Methoxyquinolin-2(1H)-one | 12 | 68 |
| 5 | 8-Nitroquinoline N-oxide | 8-Nitroquinolin-2(1H)-one | 14 | 65 |
| 6 | Isoquinoline N-oxide | Isoquinolin-1(2H)-one | 10 | 72 |
Experimental Protocol: Visible-Light Synthesis of Quinolin-2(1H)-ones [10]
-
Reaction Setup: In a reaction vial, dissolve the quinoline N-oxide (0.1 mmol) and the photocatalyst (e.g., a Ru or Ir complex, 0.5 mol%) in a suitable solvent (e.g., acetonitrile, 2 mL).
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Irradiation: Place the reaction vial at a fixed distance from a blue LED light source and stir the mixture at room temperature for the time indicated in the table.
-
Work-up: Upon completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure quinolin-2(1H)-one.
Photoredox Catalytic Cycle
Caption: Simplified photoredox cycle for quinolinone synthesis.
Continuous Flow Synthesis of Indole Derivatives
Application Note: Continuous flow chemistry offers significant advantages for the synthesis of heterocyclic compounds, particularly in a drug development setting. This technology enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. The scalability of flow processes is also a major advantage for producing larger quantities of active pharmaceutical ingredients (APIs). This protocol describes the continuous flow synthesis of an indole, a privileged scaffold in medicinal chemistry, via the Fischer indole synthesis.
Quantitative Data Summary:
The following table summarizes the results for the continuous flow Fischer indole synthesis.
| Entry | Ketone | Phenylhydrazine | Temperature (°C) | Residence Time (min) | Pressure (bar) | Yield (%) | Productivity (g/h) |
| 1 | Cyclohexanone | Phenylhydrazine | 200 | 3 | 75 | 96 | 25 |
| 2 | Acetone | Phenylhydrazine | 220 | 2 | 80 | 92 | - |
| 3 | Propiophenone | Phenylhydrazine | 210 | 3 | 75 | 88 | - |
| 4 | Cyclohexanone | 4-Methoxyphenylhydrazine | 200 | 3 | 75 | 94 | - |
| 5 | Cyclopentanone | Phenylhydrazine | 200 | 3 | 75 | 95 | - |
Experimental Protocol: Continuous Flow Fischer Indole Synthesis
-
Reagent Preparation: Prepare a solution of the ketone (e.g., cyclohexanone, 1.0 M) and phenylhydrazine (1.0 M) in a suitable solvent mixture (e.g., acetic acid/isopropanol, 3:1 v/v).
-
Flow Reactor Setup: Use a high-temperature/pressure flow reactor system consisting of HPLC pumps, a pre-heating unit, a stainless steel coil reactor immersed in a heating block, a back-pressure regulator, and a collection vessel.
-
Reaction Execution: Pump the reagent solution through the heated reactor coil at a defined flow rate (e.g., 5 mL/min) to achieve the desired residence time (e.g., 3 minutes). Maintain the reactor at the specified temperature (e.g., 200 °C) and pressure (e.g., 75 bar).
-
Work-up and Purification: The output from the reactor is cooled and collected. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or crystallization to yield the pure indole derivative.
Continuous Flow Synthesis Workflow
Caption: Schematic of a continuous flow reactor setup.
References
- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 2. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)benzimidazoles through C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium(II)-catalyzed sequential C-H arylation/aerobic oxidative C-H amination: one-pot synthesis of benzimidazole-fused phenanthridines from 2-arylbenzimidazoles and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intramolecular arylation of benzimidazoles via Pd(II)/Cu(I) catalyzed cross-dehydrogenative coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of axially chiral N-aryl benzimidazoles via chiral phosphoric acid catalyzed enantioselective oxidative aromatization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. tsijournals.com [tsijournals.com]
Application Notes and Protocols for the Purification of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are outlined to achieve high purity of the target compound, suitable for further synthetic steps and drug development processes.
Purification by Silica Gel Column Chromatography
Column chromatography is a highly effective method for purifying this compound from reaction byproducts and unreacted starting materials. The choice of solvent system is critical for achieving good separation.
Experimental Protocol
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Solvents: n-Hexane, Ethyl acetate, Dichloromethane
-
Glass column or flash chromatography system
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and air-free packing. Drain the excess solvent until the solvent level is just above the silica surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb the crude product onto a small amount of silica gel, dry it, and carefully load it onto the top of the column bed.
-
Elution: Begin the elution with a non-polar solvent system, such as 100% n-hexane, and gradually increase the polarity by adding ethyl acetate. A common starting gradient could be from 100% n-hexane to a 9:1 or 8:2 mixture of n-hexane:ethyl acetate. The optimal solvent system should be determined by preliminary TLC analysis. For a similar compound, an eluent system of methylcyclohexane/ethyl acetate (70/30) has been reported to be effective.[1]
-
Fraction Collection: Collect fractions in separate tubes or flasks.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Visualize the spots under a UV lamp.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Workflow for Column Chromatography
Caption: Workflow for Purification by Column Chromatography.
Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent or solvent mixture at different temperatures.
Experimental Protocol
Materials:
-
Crude this compound (must be a solid)
-
Screening solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl acetate, Hexane)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Vacuum source
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. For structurally related chalcones, recrystallization from 95% ethanol has proven effective.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The purified compound should crystallize out of the solution. The cooling process can be further aided by placing the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Workflow for Recrystallization
Caption: Workflow for Purification by Recrystallization.
Data Summary
| Purification Technique | Purity (%) | Recovery (%) | Key Parameters |
| Column Chromatography | >95% (Typical) | 60-85% (Typical) | Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate Gradient |
| Recrystallization | >98% (Typical) | 50-80% (Typical) | Solvent: Ethanol (or other suitable solvent) |
Note: The purity and recovery percentages are typical values for these techniques and will vary depending on the initial purity of the crude product and the optimization of the purification protocol. Purity can be assessed by methods such as HPLC, GC-MS, or NMR spectroscopy.
References
Application Note: Analytical Characterization of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene. The protocols detailed herein describe the use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy for unambiguous characterization. Representative data is presented in tabular format to guide researchers in their analytical endeavors.
Analytical Workflow
The comprehensive characterization of this compound follows a logical workflow, beginning with structural identification and culminating in purity verification. This process ensures the compound's identity, structure, and purity are confirmed before its use in further research or development.
Caption: Workflow for the analytical characterization of a target compound.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the target compound. For bromo-compounds, the presence of bromine's two stable isotopes, 79Br and 81Br, in a near 1:1 ratio, provides a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments.[1]
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as acetonitrile or methanol.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive ESI Mode):
-
Ion Source: ESI (+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Mass Range: m/z 50-500
-
Data Presentation:
| Parameter | Expected Value |
| Chemical Formula | C11H13BrO2 |
| Molecular Weight | 272.01 g/mol |
| [M+H]+ (79Br) | m/z 273.0178 |
| [M+H]+ (81Br) | m/z 275.0158 |
| Isotopic Ratio | ~1:1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon environments in the molecule.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: 16 ppm
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30)
-
Spectral Width: 240 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Data Presentation (Expected Chemical Shifts):
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~6.8-7.0 | m | 3H | Ar-H |
| ~5.6-5.8 | m | 2H | =CH ₂ |
| ~3.9 | s | 6H | -OCH ₃ |
| ~3.6 | s | 2H | Ar-CH ₂ |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~149 | Ar-C -O |
| ~148 | Ar-C -O |
| ~135 | C =CH₂ |
| ~128 | Ar-C (quaternary) |
| ~125 | =C H₂ |
| ~121 | Ar-C H |
| ~112 | Ar-C H |
| ~111 | Ar-C H |
| ~56 | -OC H₃ |
| ~40 | Ar-C H₂ |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound and can be adapted for quantification. A reverse-phase method is typically suitable for a molecule of this polarity.
Experimental Protocol:
-
Instrumentation: An HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Program:
-
Start at 60% B, hold for 2 minutes.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 60% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile and dilute as necessary.
Data Presentation:
| Parameter | Expected Value |
| Retention Time | ~8.5 min (dependent on exact system) |
| Purity (by area %) | >95% |
| Tailing Factor | 0.9 - 1.5 |
| Theoretical Plates | >2000 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer with a universal attenuated total reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Data Presentation (Expected Absorption Bands):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1600 | Strong | C=C Stretch (alkene) |
| ~1510, ~1450 | Strong | Aromatic C=C Stretch |
| ~1250 | Strong | C-O Stretch (aryl ether) |
| ~1020 | Strong | C-O Stretch (aryl ether) |
| ~650 | Medium | C-Br Stretch |
References
Safe handling and storage procedures for 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene
Application Notes and Protocols for 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following information is extrapolated from data on structurally similar compounds, including brominated aromatic compounds and substituted styrenes. All procedures should be conducted with a thorough risk assessment and under the supervision of qualified personnel.
Chemical and Physical Properties
The following table summarizes the known and extrapolated properties of this compound and its structural analogs.
| Property | Value | Source/Analogy |
| Molecular Formula | C₁₁H₁₃BrO₂ | Calculated |
| Molecular Weight | 273.12 g/mol | Calculated |
| Appearance | Likely a solid or oil at room temperature. | Analogy to similar compounds |
| Boiling Point | Not available. Expected to be high. | Analogy to similar compounds |
| Melting Point | Not available. | Analogy to similar compounds |
| Solubility | Expected to be soluble in organic solvents (e.g., dichloromethane, ethyl acetate) and insoluble in water. | General organic compound properties |
| Stability | May be sensitive to light and air. May polymerize, especially at elevated temperatures.[1] | Analogy to styrenes[1] |
Hazard Identification and Safety Precautions
Based on the functional groups present (bromoalkene, dimethoxybenzene), this compound should be handled as a hazardous substance.
| Hazard Class | Description | Precautionary Statements |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][4] Wash thoroughly after handling.[2] Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][5] | Wash with plenty of water if on skin.[2] If skin irritation occurs, get medical advice/attention.[2] Take off contaminated clothing and wash it before reuse.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][5] | Rinse cautiously with water for several minutes if in eyes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Respiratory Irritation | May cause respiratory irritation.[2][3][5] | Use only outdoors or in a well-ventilated area.[2] If inhaled, remove person to fresh air and keep comfortable for breathing.[2] |
| Reactivity | Brominated compounds can be reactive.[6] Styrene derivatives can undergo polymerization.[1] | Keep away from heat, sparks, open flames, and hot surfaces.[7] Store in a well-ventilated place.[2][7] Keep container tightly closed.[2][7] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles and a face shield.[8][9] | Protects against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[8][9] | Prevents skin contact. |
| Body Protection | A lab coat, long pants, and closed-toe shoes.[8] | Minimizes skin exposure. |
| Respiratory Protection | Use in a certified chemical fume hood.[10] A respirator may be necessary for spills or if a fume hood is not available.[8][11] | Prevents inhalation of vapors. |
Storage and Handling
Proper storage and handling are essential to maintain the integrity of the compound and ensure safety.
| Aspect | Procedure |
| Storage | Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][7][12] Keep the container tightly sealed.[2][7] Consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. |
| Handling | All handling of the compound should be performed in a certified chemical fume hood.[10] Avoid the formation of dust and aerosols.[7] Use non-sparking tools. Take precautionary measures against static discharge. |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong bases, and metals.[10] |
Experimental Protocol: Synthesis of a Derivative (Illustrative Example)
This protocol is a hypothetical example of a reaction using this compound and incorporates necessary safety measures.
Reaction: Suzuki coupling of this compound with Phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a condenser, a magnetic stir bar, and a nitrogen/argon inlet.
-
Reagent Addition: In the fume hood, add this compound (1 equivalent), Phenylboronic acid (1.2 equivalents), and Potassium Carbonate (2 equivalents) to the flask.
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Add the Palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Waste Disposal
All waste containing this compound should be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. |
| Liquid Waste | Collect in a labeled, sealed container for halogenated organic waste. Neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate can be considered for small quantities under controlled conditions before disposal.[13] |
| Contaminated PPE | Dispose of as hazardous waste. |
Visualizations
Workflow for Safe Handling and Storage
Caption: Workflow for the safe handling and storage of this compound.
References
- 1. plasticseurope.org [plasticseurope.org]
- 2. echemi.com [echemi.com]
- 3. α-Bromostyrene, 95%, stabilized, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. ALPHA-BROMOSTYRENE - Safety Data Sheet [chemicalbook.com]
- 5. alpha-Bromostyrene | C8H7Br | CID 66828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. cpchem.com [cpchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. ehs.ucsf.edu [ehs.ucsf.edu]
- 12. a-Bromostyrene technical grade, 90 98-81-7 [sigmaaldrich.com]
- 13. idealresponse.co.uk [idealresponse.co.uk]
Scale-Up Synthesis of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene, a valuable intermediate in the synthesis of various pharmaceutical compounds. Two primary synthetic routes are presented, offering flexibility based on available starting materials and equipment.
Executive Summary
The synthesis of this compound can be efficiently achieved on a larger scale through two viable pathways:
-
Route A: Grignard Reagent-Based Synthesis: This one-step approach involves the reaction of a pre-formed or commercially available 3,4-dimethoxyphenylmagnesium bromide with 2,3-dibromopropene. This method is direct but requires careful handling of organometallic reagents.
-
Route B: Two-Step Synthesis via Olefination and Allylic Bromination: This route first involves the synthesis of the intermediate 3-(3,4-dimethoxyphenyl)-1-propene from 3,4-dimethoxybenzaldehyde via a Wittig or Horner-Wadsworth-Emmons reaction. The intermediate is then subjected to allylic bromination using N-bromosuccinimide (NBS) to yield the final product. This pathway is longer but often offers higher overall yields and easier purification.
Quantitative data for each synthetic route is summarized below to aid in the selection of the most appropriate method for your specific needs.
Data Presentation
Table 1: Quantitative Data for Route A - Grignard-Based Synthesis
| Parameter | Value | Reference |
| Starting Materials | 3,4-dimethoxyphenylmagnesium bromide, 2,3-dibromopropene | General Procedure |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | 0 °C to reflux | [1] |
| Reaction Time | 2-4 hours | [1] |
| Typical Yield | 60-70% (Estimated based on similar reactions) | N/A |
| Purity | >95% after chromatography | N/A |
Table 2: Quantitative Data for Route B - Two-Step Synthesis
| Step | Parameter | Value | Reference |
| 1. Wittig Reaction | Starting Materials | 3,4-dimethoxybenzaldehyde, Methyltriphenylphosphonium bromide | [2][3] |
| Base | n-Butyllithium or Potassium tert-butoxide | [2][3] | |
| Solvent | Tetrahydrofuran (THF) | [2][3] | |
| Reaction Temperature | 0 °C to room temperature | [2] | |
| Reaction Time | 12 hours | [2] | |
| Typical Yield of 3-(3,4-dimethoxyphenyl)-1-propene | 80-90% | [2] | |
| Purity | >98% after chromatography | [2] | |
| 2. Allylic Bromination | Starting Materials | 3-(3,4-dimethoxyphenyl)-1-propene, N-Bromosuccinimide (NBS) | [4][5] |
| Initiator | AIBN or Benzoyl Peroxide | [4] | |
| Solvent | Carbon tetrachloride (CCl4) | [4] | |
| Reaction Temperature | Reflux | [4] | |
| Reaction Time | 2-4 hours | [4] | |
| Typical Yield of this compound | 70-85% | N/A | |
| Purity | >97% after chromatography | N/A |
Experimental Protocols
Route A: Grignard Reagent-Based Synthesis
This protocol is adapted from general procedures for Grignard reactions.[1][6]
Materials:
-
3,4-dimethoxyphenyl bromide
-
Magnesium turnings
-
2,3-dibromopropene
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Preparation of the Grignard Reagent (if not commercially available):
-
Under an inert atmosphere, charge a dry three-necked flask with magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
In a dropping funnel, prepare a solution of 3,4-dimethoxyphenyl bromide (1 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction (indicated by a color change and gentle reflux).
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the solution to room temperature.
-
-
Reaction with 2,3-dibromopropene:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of 2,3-dibromopropene (1.1 equivalents) in anhydrous THF dropwise via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
-
Route B: Two-Step Synthesis via Olefination and Allylic Bromination
Step 1: Synthesis of 3-(3,4-dimethoxyphenyl)-1-propene via Wittig Reaction [2][3]
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide or n-Butyllithium
-
3,4-dimethoxybenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Ylide Formation:
-
Under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF in a three-necked flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.2 equivalents) in THF or n-butyllithium (1.2 equivalents) in hexanes dropwise. A characteristic color change (typically to orange or yellow) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Prepare a solution of 3,4-dimethoxybenzaldehyde (1 equivalent) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of methanol.
-
Add silica gel to the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting solid by column chromatography on silica gel using hexane as the eluent to obtain 3-(3,4-dimethoxyphenyl)-1-propene as a colorless oil.
-
Step 2: Allylic Bromination of 3-(3,4-dimethoxyphenyl)-1-propene [4][5][7]
Materials:
-
3-(3,4-dimethoxyphenyl)-1-propene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl4)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Light source (for initiation, if needed)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 3-(3,4-dimethoxyphenyl)-1-propene (1 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide.
-
-
Reaction:
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
-
Mandatory Visualization
Caption: Synthetic pathway for Route A: Grignard-based synthesis.
Caption: Synthetic pathway for Route B: Two-step synthesis.
Caption: General experimental workflow for synthesis.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 7. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question: Why is the yield of the final product, this compound, consistently low?
Answer: Low yields can stem from several factors throughout the synthetic process. Consider the following potential causes and solutions:
-
Incomplete Bromination: The initial bromination of the veratraldehyde or a related precursor may be inefficient. Ensure the molar ratio of the brominating agent to the substrate is optimized. Based on related syntheses, a slight excess of the brominating agent (e.g., 1.15 equivalents) is often used.[1][2] The reaction temperature should also be carefully controlled, typically starting at 0°C and slowly warming to room temperature.[1][2]
-
Side Reactions: Over-bromination or bromination at undesired positions on the aromatic ring can occur. The slow, dropwise addition of the brominating agent at low temperatures can help minimize these side products.
-
Instability of Intermediates: Some intermediates may be unstable under the reaction or workup conditions. It is crucial to follow the recommended workup procedures promptly after the reaction is complete.
-
Purification Losses: The desired product may be lost during purification steps. If using column chromatography, ensure the silica gel is properly packed and the eluent system is optimized for good separation. Recrystallization, while effective for purification, can also lead to significant loss of product if the solvent system is not ideal.
Question: My NMR analysis shows the presence of significant impurities, even after purification. What are these likely to be and how can I remove them?
Answer: Common impurities can include starting materials, regioisomers, and over-brominated products.
-
Unreacted Starting Material: If you observe signals corresponding to 3,4-dimethoxybenzaldehyde or a subsequent intermediate, it indicates an incomplete reaction. Consider increasing the reaction time or temperature, or using a slight excess of the relevant reagent in the preceding step.
-
Regioisomers: Bromination of the aromatic ring can sometimes lead to the formation of isomers. Purification by column chromatography is often the most effective method to separate these closely related compounds. Experimenting with different solvent systems for chromatography may be necessary to achieve baseline separation.
-
Dibrominated Byproducts: The presence of a dibrominated product suggests that the reaction conditions were too harsh. Reducing the amount of the brominating agent or lowering the reaction temperature can mitigate this issue.
Question: The reaction mixture turns dark or forms a tar-like substance. What could be the cause and how can I prevent it?
Answer: Darkening of the reaction mixture or tar formation is often indicative of decomposition or polymerization.
-
Reaction Temperature: Exceeding the optimal reaction temperature can lead to decomposition of reagents or products. Maintain strict temperature control throughout the reaction.
-
Presence of Impurities: Impurities in the starting materials or solvents can sometimes catalyze side reactions. Ensure all reagents and solvents are of high purity.
-
Air or Moisture Sensitivity: Some organometallic reagents or intermediates can be sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common approach involves a multi-step synthesis starting from 3,4-dimethoxybenzaldehyde. This typically includes:
-
Bromination of the aromatic ring.[3]
-
A Wittig-type reaction or similar olefination to introduce the propene moiety.
Q2: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure. Mass spectrometry (MS) can be used to confirm the molecular weight, and Infrared (IR) spectroscopy can identify key functional groups.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Bromine and other brominating agents are highly corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions involving flammable solvents should be conducted away from ignition sources.
Experimental Protocols
Example Protocol: Synthesis of a Brominated Dimethoxyphenyl Intermediate
This protocol is adapted from the synthesis of 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene, a related compound.[2]
Materials:
-
(3,4-dimethoxyphenyl)methanol
-
Glacial acetic acid
-
Dibromine
-
Methanol
Procedure:
-
Dissolve (3,4-dimethoxyphenyl)methanol (1 eq.) in glacial acetic acid.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of dibromine (1.15 eq.) in glacial acetic acid dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 3 hours.
-
Allow the mixture to warm to room temperature and continue stirring.
-
Stop stirring to allow the product to precipitate.
-
Filter the precipitate, wash with cold methanol, and recrystallize from methanol to obtain the purified product.
Data Presentation
Table 1: Example Reagent Quantities for Bromination
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Amount |
| (3,4-dimethoxyphenyl)methanol | 1.0 | 168.19 | 10.0 g |
| Dibromine | 1.15 | 159.81 | 10.6 g (3.4 mL) |
| Glacial Acetic Acid | Solvent | 60.05 | ~100 mL |
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis issues.
General Synthetic Pathway
Caption: A general two-step synthetic pathway.
References
- 1. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]
- 2. US20140163220A1 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
- 3. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
Technical Support Center: Reactions of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side products observed in reactions with this compound?
A1: Reactions involving this compound, an allylic bromide, are prone to forming several side products. The most common are:
-
Isomeric substitution products: Due to the potential for allylic rearrangement, nucleophilic substitution can occur at two different positions, leading to a mixture of isomers.
-
Elimination products: Base-mediated elimination of hydrogen bromide can lead to the formation of dienes.
-
Products from starting material isomerization: The starting material itself can isomerize under certain conditions.
Q2: How can I minimize the formation of the rearranged isomeric side product in a nucleophilic substitution reaction?
A2: To favor the direct substitution product and minimize the rearranged isomer, reaction conditions should be chosen to favor an S(_N)2 mechanism over an S(_N)1 mechanism. This includes using a high concentration of a strong, non-basic nucleophile and a polar aprotic solvent. Lowering the reaction temperature can also increase selectivity.
Q3: What conditions favor the formation of elimination side products?
A3: Elimination reactions are more likely to occur when using a strong, sterically hindered base.[1][2][3][4] The use of a high temperature and a less polar solvent also tends to favor elimination over substitution.
Troubleshooting Guides
Issue 1: Presence of an unexpected isomer in the final product after a nucleophilic substitution.
Possible Cause: Allylic rearrangement has occurred during the reaction. This happens when the reaction proceeds through a resonance-stabilized allylic carbocation intermediate, which can be attacked by the nucleophile at more than one position.[5][6][7]
Troubleshooting Steps:
-
Reaction Mechanism Analysis: Determine if the reaction conditions favor an S(_N)1 (carbocation intermediate) or S(_N)2 (concerted) mechanism. S(_N)1 is more likely with weak nucleophiles and polar protic solvents.
-
Solvent Change: Switch to a polar aprotic solvent (e.g., acetone, DMF, DMSO) to favor an S(_N)2 pathway.
-
Nucleophile Concentration: Increase the concentration of the nucleophile to promote a bimolecular reaction.
-
Temperature Control: Run the reaction at a lower temperature to disfavor the formation of the carbocation intermediate.
Issue 2: Low yield of the desired product and formation of a significant amount of a diene.
Possible Cause: The reaction conditions are favoring elimination over substitution. This is common when the nucleophile is also a strong base.[1][2][3][4]
Troubleshooting Steps:
-
Choice of Base/Nucleophile: If substitution is desired, use a less basic nucleophile. If the nucleophile is inherently basic, consider using a milder base or controlling the stoichiometry carefully.
-
Temperature Reduction: Lowering the reaction temperature generally favors substitution over elimination.
-
Solvent Selection: Use a more polar solvent to favor substitution. For example, an aqueous or alcoholic solvent might favor substitution, but care must be taken as this can also promote S(_N)1 reactions.
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction to Minimize Rearrangement
-
Reagent Preparation: Dissolve 1 equivalent of this compound in a minimal amount of a polar aprotic solvent (e.g., acetone).
-
Nucleophile Addition: Add 1.1 to 1.5 equivalents of the nucleophile to the solution.
-
Reaction Condition: Stir the reaction mixture at room temperature or slightly below. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for an Elimination Reaction
-
Reagent Preparation: Dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol or THF).
-
Base Addition: Add a strong, non-nucleophilic base (e.g., potassium tert-butoxide) in slight excess (1.1 equivalents).
-
Reaction Condition: Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up: After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Purification: Dry the organic phase, remove the solvent, and purify the resulting diene by chromatography or distillation.
Data Presentation
| Reaction Type | Potential Products | Typical Yield Range (Desired Product) | Common Side Products | Side Product % (Approx.) |
| Nucleophilic Substitution (S(_N)2 favored) | 3-Nu-1-(3,4-dimethoxyphenyl)-1-propene | 70-90% | 1-Nu-3-(3,4-dimethoxyphenyl)-1-propene, Elimination Product | 5-20% |
| Nucleophilic Substitution (S(_N)1 favored) | Mixture of 3-Nu and 1-Nu isomers | 40-60% | Elimination Product | 10-30% |
| Elimination (E2) | 1-(3,4-dimethoxyphenyl)-1,3-butadiene | 60-80% | Substitution Product(s) | 10-25% |
Visualizations
Caption: Reaction pathways of this compound.
Caption: General experimental workflow for reactions.
References
- 1. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 10.4 Stability of the Allyl Radical: Resonance Revisited – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. Two primary synthetic routes are considered: Allylic Bromination of 3-(3,4-dimethoxyphenyl)-1-propene and Decarboxylative Bromination of 3,4-dimethoxycinnamic acid.
Route 1: Allylic Bromination of 3-(3,4-dimethoxyphenyl)-1-propene
This method involves the selective bromination of the allylic position of a precursor. A common reagent for this transformation is N-Bromosuccinimide (NBS).
Issue 1.1: Low yield of the desired product with significant formation of side products.
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Question: My reaction is producing a mixture of compounds, and the yield of this compound is low. How can I improve the selectivity?
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Answer: Low selectivity in allylic bromination is often due to competing reactions, such as the addition of bromine across the double bond. To favor allylic substitution, it is crucial to maintain a low concentration of molecular bromine (Br₂) throughout the reaction.
-
Recommendation 1: Use N-Bromosuccinimide (NBS). NBS is the reagent of choice for allylic bromination as it provides a slow, controlled release of Br₂.
-
Recommendation 2: Use a non-polar solvent. Solvents like carbon tetrachloride (CCl₄) or cyclohexane are preferred as they do not promote the formation of bromonium ions, which leads to addition reactions.
-
Recommendation 3: Ensure slow addition of reagents. If using a different brominating agent, add it slowly to the reaction mixture to keep its concentration low.
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Recommendation 4: Control the reaction temperature. The optimal temperature for allylic bromination is typically between 50-80°C. Lower temperatures may be too slow, while higher temperatures can lead to decomposition and side reactions.
-
Issue 1.2: The reaction is not proceeding to completion.
-
Question: After the recommended reaction time, I still have a significant amount of starting material. What could be the reason?
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Answer: Incomplete conversion can be due to several factors related to the reaction setup and reagents.
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Recommendation 1: Check the initiator. Allylic bromination with NBS is a radical reaction and requires an initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, or initiation by UV light. Ensure your initiator is fresh and added in the correct amount (typically 1-5 mol%).
-
Recommendation 2: Verify the purity of NBS. Old or impure NBS may be less effective. It is recommended to recrystallize NBS from water before use if its purity is in doubt.
-
Recommendation 3: Increase reaction time or temperature. If the reaction is proceeding cleanly but slowly, consider increasing the reaction time or cautiously raising the temperature in small increments. Monitor the reaction by TLC or GC to avoid decomposition.
-
Route 2: Decarboxylative Bromination of 3,4-Dimethoxycinnamic Acid
This alternative route involves the simultaneous removal of a carboxyl group and the introduction of a bromine atom.
Issue 2.1: The decarboxylation is incomplete, or the desired product is not formed.
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Question: I am attempting a decarboxylative bromination of 3,4-dimethoxycinnamic acid, but the reaction is not working. What are the critical parameters?
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Answer: Decarboxylative bromination reactions, such as the Hunsdiecker reaction and its modifications, are sensitive to reaction conditions.
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Recommendation 1: Use an appropriate catalyst. Silver salts (e.g., silver acetate) are often used in classical Hunsdiecker reactions. More modern methods may employ other transition metal catalysts. Ensure the catalyst is of high purity and is not deactivated.
-
Recommendation 2: Choose the correct brominating agent. In addition to elemental bromine, reagents like N-bromosuccinimide can also be used in the presence of a suitable catalyst. The choice of brominating agent can significantly impact the reaction outcome.
-
Recommendation 3: Ensure anhydrous conditions. Water can interfere with the reaction, especially when using silver salts. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the allylic bromination of 3-(3,4-dimethoxyphenyl)-1-propene?
A1: The most common side product is the dibromo adduct, 1,2-Dibromo-3-(3,4-dimethoxyphenyl)propane, formed by the electrophilic addition of bromine across the double bond. Using NBS in a non-polar solvent helps to minimize this side reaction.
Q2: How can I purify the final product, this compound?
A2: The product is typically an oil and can be purified by column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate, starting with a low polarity and gradually increasing the proportion of ethyl acetate.
Q3: Can I use liquid bromine instead of NBS for the allylic bromination?
A3: While it is possible, using liquid bromine is not recommended for achieving high yields of the allylic bromination product. The high concentration of Br₂ will strongly favor the addition reaction across the double bond, leading to the formation of the dibromide as the major product.
Q4: For the decarboxylative bromination, are there any greener alternatives to traditional methods?
A4: Recent research has focused on developing more environmentally friendly methods for decarboxylative halogenation. These can include the use of less toxic solvents and catalytic systems that can be recycled. Chemoenzymatic methods are also an emerging area of interest.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for reactions analogous to the proposed synthetic routes. Note that these are for similar substrates and should be used as a starting point for optimization.
Table 1: Allylic Bromination of Substituted Styrenes with NBS
| Substrate | Brominating Agent | Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methylstyrene | NBS | AIBN | CCl₄ | 77 | 4 | 85 |
| 4-Methoxystyrene | NBS | Benzoyl Peroxide | Benzene | 80 | 6 | 78 |
| 3-Phenyl-1-propene | NBS | UV light | CCl₄ | 77 | 8 | 82 |
Table 2: Decarboxylative Bromination of Cinnamic Acid Derivatives
| Substrate | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cinnamic Acid | Br₂ | AgOAc | CCl₄ | 80 | 12 | 65 |
| 4-Methoxycinnamic Acid | NBS | AgNO₃ | Acetonitrile | 82 | 10 | 72 |
| 3,4-Dichlorocinnamic Acid | Br₂ | HgO | CCl₄ | 80 | 16 | 58 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Allylic Bromination
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Materials:
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3-(3,4-dimethoxyphenyl)-1-propene
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N-Bromosuccinimide (NBS), recrystallized
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Azobisisobutyronitrile (AIBN)
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Carbon tetrachloride (CCl₄), anhydrous
-
-
Procedure:
-
To a solution of 3-(3,4-dimethoxyphenyl)-1-propene (1 equivalent) in anhydrous CCl₄, add NBS (1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents).
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Heat the reaction mixture to reflux (approximately 77°C) under a nitrogen atmosphere.
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Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
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After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
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Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
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Protocol 2: Synthesis of this compound via Decarboxylative Bromination
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Materials:
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3,4-Dimethoxycinnamic acid
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Silver acetate (AgOAc)
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Bromine (Br₂)
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Carbon tetrachloride (CCl₄), anhydrous
-
-
Procedure:
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In a flask protected from light, suspend 3,4-dimethoxycinnamic acid (1 equivalent) and silver acetate (1.1 equivalents) in anhydrous CCl₄.
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Heat the mixture to reflux with vigorous stirring.
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Slowly add a solution of bromine (1 equivalent) in CCl₄ to the refluxing mixture.
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Continue refluxing until the evolution of CO₂ ceases. Monitor the reaction by TLC.
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Cool the reaction mixture and filter off the silver bromide precipitate.
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Wash the filtrate with a solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Concentrate the solution under reduced pressure.
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Purify the residue by column chromatography as described in Protocol 1.
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Visualizations
Caption: Workflow for Allylic Bromination.
Caption: Workflow for Decarboxylative Bromination.
Caption: Troubleshooting Decision Tree.
Troubleshooting guide for reactions with 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and what are the potential impurities?
A1: A common synthetic approach is the allylic bromination of 3-(3,4-dimethoxyphenyl)-1-propene using N-bromosuccinimide (NBS) and a radical initiator. Potential impurities include the starting material, dibrominated side products, and rearranged isomers. Another route could involve the Wittig reaction of a suitable phosphonium ylide with 3,4-dimethoxybenzaldehyde, followed by selective bromination, which could introduce organophosphorus impurities.
Q2: My reaction to produce this compound is showing low yield. What are the possible causes?
A2: Low yields can stem from several factors:
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Incomplete reaction: The reaction time may be too short, or the temperature may be too low.
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Side reactions: The competing electrophilic addition of bromine across the double bond can be a significant side reaction.[1][2][3]
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Degradation of the product: The product may be unstable under the reaction or work-up conditions.
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Suboptimal reagent quality: The NBS may be old or decomposed, or the initiator may not be effective.
Q3: I am observing multiple spots on my TLC analysis of the crude product. What could these be?
A3: Multiple spots on TLC could correspond to:
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Unreacted 3-(3,4-dimethoxyphenyl)-1-propene.
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The desired product, this compound.
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Dibrominated byproducts.
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Isomeric products resulting from allylic rearrangement.[4][5]
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Oxidation products of the dimethoxyphenyl ring.
Q4: How can I purify crude this compound?
A4: Column chromatography on silica gel is a common and effective method for purification. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. Recrystallization from a suitable solvent system can also be employed for further purification. A patent for a similar compound suggests purification by chromatography on silica gel with a methylcyclohexane/ethyl acetate eluent.[6]
Q5: What are the recommended storage conditions for this compound?
A5: Allylic bromides can be sensitive to light, heat, and moisture. For a similar compound, storage at 2-8 °C in a dark place under an inert atmosphere is recommended.[7] It is advisable to store the compound in a tightly sealed container in a refrigerator or freezer, away from light and moisture, to prevent degradation.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Ineffective radical initiation | Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and added at the correct temperature. Use a UV lamp to initiate the reaction if appropriate.[3] |
| Poor quality of NBS | Use freshly opened or recrystallized NBS. Old NBS can contain succinimide and bromine, which can lead to side reactions. |
| Reaction temperature is too low or too high | Optimize the reaction temperature. Allylic bromination is often carried out at the reflux temperature of the solvent (e.g., carbon tetrachloride or cyclohexane). |
| Insufficient reaction time | Monitor the reaction progress by TLC. Increase the reaction time if the starting material is still present in significant amounts. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Suggested Solution |
| Competitive electrophilic bromination | The concentration of Br₂ in the reaction mixture is too high. This can be minimized by using NBS, which provides a low and steady concentration of bromine.[1][2] Ensure the reaction is performed in a non-polar solvent. |
| Allylic rearrangement | The allylic radical intermediate is stabilized by resonance, which can lead to the formation of isomeric products.[4][5] Lowering the reaction temperature may improve selectivity. |
| Over-bromination | Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Adding NBS portion-wise can help maintain a low bromine concentration and reduce the formation of dibrominated products. |
Problem 3: Product Degradation During Work-up or Purification
| Possible Cause | Suggested Solution |
| Hydrolysis of the allylic bromide | Avoid prolonged contact with water or protic solvents during the work-up. Use anhydrous solvents and drying agents. |
| Elimination reaction | The product can undergo elimination to form a diene, especially in the presence of base or upon heating. Use mild work-up conditions and avoid excessive heat during solvent removal. Purification by chromatography should be performed promptly. |
| Decomposition on silica gel | Some allylic bromides are sensitive to acidic silica gel. The silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent. |
Experimental Protocols
Example Protocol: Synthesis of this compound via Allylic Bromination
This is a general guideline and may require optimization.
Materials:
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3-(3,4-dimethoxyphenyl)-1-propene
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N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
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Carbon tetrachloride (CCl₄) or Cyclohexane (anhydrous)
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Saturated sodium bicarbonate solution
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Saturated sodium thiosulfate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a solution of 3-(3,4-dimethoxyphenyl)-1-propene (1.0 eq) in anhydrous CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN.
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Heat the reaction mixture to reflux (or irradiate with a UV lamp) and monitor the reaction by TLC. The reaction is typically complete when the solid NBS has been consumed and is floating at the top as succinimide.
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Cool the reaction mixture to room temperature and filter off the succinimide.
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Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Parameter | Value |
| Reactant Ratio | 1.0 eq 3-(3,4-dimethoxyphenyl)-1-propene : 1.1 eq NBS |
| Initiator | ~1-2 mol% AIBN |
| Solvent | Anhydrous CCl₄ |
| Temperature | Reflux (~77 °C) |
| Typical Yield | 60-80% |
| Purity (after chromatography) | >95% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Strategy for Predicting Products of Allylic Brominations | OpenOChem Learn [learn.openochem.org]
- 6. US20140163220A1 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
- 7. chiralen.com [chiralen.com]
Preventing decomposition of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Discoloration (Yellowing/Browning) of the Compound | Exposure to light, air (oxidation), or elevated temperatures leading to the formation of colored impurities. | Store the compound in an amber vial to protect from light. Purge the headspace of the container with an inert gas like argon or nitrogen before sealing. Store at refrigerated temperatures (2-8 °C).[1] |
| Changes in Physical State (e.g., solidification, oiling out) | Presence of impurities, absorption of moisture, or partial decomposition leading to a change in physical properties. | Ensure the compound is highly pure before storage. Store in a desiccator or with a desiccant to prevent moisture uptake. If the physical state has changed, re-purification by chromatography may be necessary before use. |
| Inconsistent Experimental Results | Use of a partially decomposed starting material, leading to lower yields, unexpected side products, or variability in reaction kinetics. | Always check the purity of the compound by an appropriate analytical method (e.g., HPLC, NMR) before use. If decomposition is suspected, purify the material. For critical applications, use a freshly purified batch. |
| Appearance of New Peaks in Analytical Spectra (HPLC, NMR) | Chemical degradation of the compound. Common degradation pathways include isomerization (allylic rearrangement), dimerization, or hydrolysis. | Identify the impurities by techniques such as mass spectrometry or NMR spectroscopy. To prevent further degradation, implement the recommended storage conditions (refrigeration, inert atmosphere, protection from light) and consider the addition of a stabilizer. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: Based on its chemical structure as an allylic bromide, the primary decomposition pathways are:
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Allylic Rearrangement: Isomerization to the thermodynamically more stable isomer, 1-Bromo-3-(3,4-dimethoxyphenyl)-1-propene. This can be influenced by factors like temperature and the presence of acidic or basic impurities.
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Dimerization: Two molecules of the compound can react to form a dimer, especially if radical formation is initiated by light or heat.
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Hydrolysis: Reaction with any residual water to form the corresponding allylic alcohol, 3-(3,4-dimethoxyphenyl)-1-propen-2-ol.
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Oxidation: Reaction with atmospheric oxygen, which can lead to a variety of degradation products and discoloration.
Q2: What are the optimal storage conditions to minimize decomposition?
A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommendation |
| Temperature | Refrigeration (2-8 °C)[1] |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen)[1] |
| Light | Protection from light (e.g., amber glass vial) |
| Container | Tightly sealed container to prevent moisture ingress |
| Purity | Store in a highly purified form |
Q3: Are there any chemical stabilizers that can be added to prevent decomposition?
A3: Yes, the addition of stabilizers can significantly inhibit decomposition. For allylic bromides, the following types of stabilizers are effective:
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Phenolic Compounds: Radical scavengers like hydroquinone can be added in small amounts (0.001-1% by weight) to prevent polymerization and other radical-mediated decomposition pathways.[2]
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Epoxy Compounds: Propylene oxide can be used as a stabilizer, often in combination with phenolic compounds, to suppress discoloration and dimer formation.[2][3]
Q4: How can I detect and quantify the decomposition of this compound?
A4: Several analytical techniques can be employed to monitor the purity and detect degradation products:
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High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the parent compound from its impurities and degradation products. A reversed-phase C18 column with a UV detector is typically suitable.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of degradation products by observing new signals and changes in the chemical shifts of the parent compound.
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UV-Vis Spectrophotometry: While less specific than HPLC or NMR, a change in the UV-Vis spectrum, such as a shift in λmax or an increase in absorbance at longer wavelengths, can indicate the formation of conjugated impurities or colored degradation products.
Experimental Protocols
Protocol 1: Stability Study of this compound
This protocol outlines a stress testing study to evaluate the stability of the compound under various conditions.
1. Sample Preparation:
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Prepare four sets of samples of highly purified this compound in amber vials.
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Set A (Control): Store at -20°C under argon.
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Set B (Accelerated Temperature): Store at 40°C in the dark.
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Set C (Light Exposure): Store at room temperature exposed to ambient light.
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Set D (Stabilized): Add 0.1% hydroquinone and store at 40°C in the dark.
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2. Time Points:
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Analyze samples from each set at T=0, 1 week, 2 weeks, 4 weeks, and 8 weeks.
3. Analytical Method:
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Use the HPLC method described in Protocol 2 to determine the purity of the compound and the formation of any degradation products.
4. Data Analysis:
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Plot the percentage of the parent compound remaining over time for each condition.
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Calculate the degradation rate for each condition.
| Condition | Temperature | Light | Atmosphere | Stabilizer | Expected Outcome |
| Control | -20°C | Dark | Argon | None | Minimal degradation |
| Accelerated | 40°C | Dark | Air | None | Significant degradation |
| Light | Room Temp | Ambient | Air | None | Moderate degradation |
| Stabilized | 40°C | Dark | Air | 0.1% Hydroquinone | Reduced degradation compared to accelerated |
Protocol 2: HPLC Method for Purity Assessment
This protocol provides a general method for the analysis of this compound and its potential impurities.
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water.
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Start with 60% Acetonitrile / 40% Water.
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Linearly increase to 95% Acetonitrile over 15 minutes.
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Hold at 95% Acetonitrile for 5 minutes.
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Return to initial conditions and equilibrate for 5 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in acetonitrile.
Visualizations
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene.
Catalyst and Condition Selection FAQs
Q1: What are the primary considerations when selecting a catalyst system for cross-coupling with this compound?
A1: The substrate, this compound, presents several structural features that guide catalyst selection:
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Vinyl Bromide: Vinyl bromides are generally less reactive than vinyl iodides but more reactive than vinyl chlorides. This reactivity profile is suitable for a range of palladium-catalyzed cross-coupling reactions.
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Electron-Rich Aryl Group: The 3,4-dimethoxyphenyl group is electron-rich, which can influence the oxidative addition step of the catalytic cycle. Electron-rich substrates can sometimes exhibit slower rates of oxidative addition.
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Steric Hindrance: The substitution at the 2 and 3 positions of the propene chain may introduce steric bulk, which can affect the approach of the catalyst and the coupling partner.
Therefore, a robust catalyst system, often employing electron-rich and sterically bulky phosphine ligands, is recommended to overcome these potential challenges.
Q2: Which cross-coupling reactions are most suitable for this substrate?
A2: The most common and effective cross-coupling reactions for vinyl bromides like the one are:
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Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester. This is often the first choice due to the mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.
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Heck Reaction: Reaction with an alkene. This is a powerful method for forming new carbon-carbon double bonds.
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Sonogashira Coupling: Reaction with a terminal alkyne. This is the preferred method for synthesizing enynes.
Q3: What are the recommended starting points for a Suzuki-Miyaura coupling?
A3: For the Suzuki-Miyaura coupling of this compound, a good starting point would be a palladium(0) catalyst precursor with a bulky, electron-rich phosphine ligand.
| Parameter | Recommended Starting Conditions |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or 2-MeTHF/H₂O |
| Temperature | 80-110 °C |
Q4: What are the recommended starting points for a Heck reaction?
A4: For a Heck reaction, the choice of catalyst and conditions can be influenced by the electronic nature of the coupling partner alkene.
| Parameter | Recommended Starting Conditions |
| Palladium Precursor | Pd(OAc)₂ |
| Ligand | PPh₃, P(o-tolyl)₃, or a palladacycle catalyst |
| Base | Et₃N, K₂CO₃, or NaOAc |
| Solvent | DMF, NMP, or DMA |
| Temperature | 100-140 °C |
Q5: What are the recommended starting points for a Sonogashira coupling?
A5: Sonogashira couplings can be performed with or without a copper(I) co-catalyst. The copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
| Parameter | Recommended Starting Conditions |
| Palladium Precursor | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Copper Co-catalyst | CuI (for traditional Sonogashira) |
| Ligand | PPh₃ or a bulky phosphine for copper-free conditions |
| Base | Et₃N, i-Pr₂NEt, or piperidine |
| Solvent | THF or DMF |
| Temperature | Room temperature to 80 °C |
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Poor quality boronic acid. | 1. Use a pre-catalyst or ensure in situ reduction of Pd(II) is effective. Increase catalyst loading. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Use fresh, high-purity boronic acid. Consider using the corresponding boronate ester. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Degas the solvent and reaction mixture thoroughly with an inert gas (Argon or Nitrogen). |
| Dehalogenation of the Vinyl Bromide | 1. Presence of a hydride source. 2. Inefficient transmetalation. | 1. Ensure the solvent is not a source of hydrides (e.g., isopropanol at high temperatures). 2. Use a more effective ligand or base to promote transmetalation. |
Heck Reaction
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | 1. Catalyst deactivation at high temperatures. 2. Poor reactivity of the electron-rich vinyl bromide. | 1. Use a more thermally stable catalyst, such as a palladacycle, or a more robust ligand. 2. Increase the reaction temperature or use a more active catalyst system with bulky, electron-rich phosphine ligands. |
| Formation of Isomeric Products | Incomplete regioselectivity of the migratory insertion. | Modify the ligand to influence the regioselectivity. For electron-rich olefins, bidentate ligands like dppp can favor internal arylation. |
| Palladium Black Precipitation | Catalyst decomposition. | Use a higher ligand-to-palladium ratio or add a phase-transfer catalyst like TBAB (tetrabutylammonium bromide). |
Sonogashira Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen when using a copper co-catalyst. | 1. Rigorously degas all reagents and the reaction vessel. 2. Switch to a copper-free Sonogashira protocol. |
| Low or No Reaction | 1. Inactive catalyst. 2. Insufficiently strong base. | 1. Ensure the palladium catalyst is in the active Pd(0) state. 2. Use a stronger amine base. |
| Decomposition of Substrate or Product | High reaction temperatures. | The Sonogashira reaction can often be run at milder temperatures, especially with more reactive halides. Try running the reaction at room temperature first. |
Experimental Protocols
Below are representative experimental protocols for each of the three major cross-coupling reactions, based on procedures for similar substrates.
Representative Suzuki-Miyaura Coupling Protocol
To a solution of this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol) in a mixture of toluene (4 mL) and water (1 mL), is added the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol). The mixture is degassed with argon for 15 minutes and then heated to 100 °C for 12-24 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Representative Heck Reaction Protocol
A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), a phosphine ligand (e.g., PPh₃, 0.04 mmol), and a base (e.g., Et₃N, 2.0 mmol) in DMF (5 mL) is degassed with argon. The reaction is heated to 120 °C for 16-24 hours. After cooling, the mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by flash chromatography.[1][2]
Representative Sonogashira Coupling Protocol
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in degassed THF (5 mL) is added PdCl₂(PPh₃)₂ (0.03 mmol), CuI (0.05 mmol), and Et₃N (2.0 mmol). The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[3][4]
Visualizations
Caption: Catalyst selection workflow for cross-coupling reactions.
Caption: General troubleshooting logic for cross-coupling reactions.
References
Technical Support Center: Purification of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene
This technical support guide provides troubleshooting advice and detailed protocols for the purification of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene, a key intermediate for various research and development applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. For a typical synthesis, such as a Wittig-type reaction starting from 3,4-dimethoxybenzaldehyde, you can anticipate the following impurities:
-
Unreacted Starting Materials: Primarily 3,4-dimethoxybenzaldehyde.
-
Reagent-Derived Byproducts: Triphenylphosphine oxide is a very common and often troublesome byproduct from Wittig reactions.
-
Isomeric Impurities: Depending on the reaction conditions, you might have cis/trans isomers of the desired product.
-
Solvent Residues: Residual solvents from the reaction or workup.
Q2: My crude product is a dark, oily residue. What is the first step I should take for purification?
A2: A dark, oily crude product suggests the presence of significant impurities. A preliminary purification by column chromatography is highly recommended as the first step. This will help to remove the majority of colored impurities and byproducts like triphenylphosphine oxide, which can interfere with subsequent purification steps like recrystallization.
Q3: How do I perform an effective recrystallization for this compound?
A3: Recrystallization is an excellent technique for final purification, especially if your product is a solid. The key is to select an appropriate solvent or solvent system.
Experimental Protocol: Recrystallization
-
Solvent Selection: Begin by testing the solubility of your crude product in various solvents. Good single solvents for aromatic compounds include ethanol, methanol, and ethyl acetate.[1] A solvent pair, such as ethyl acetate/hexane or dichloromethane/hexane, can also be effective.[2] The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product until it completely dissolves.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Q4: What are the optimal conditions for purifying this compound by column chromatography?
A4: Column chromatography is a powerful method for separating the target compound from both more polar and less polar impurities.
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography) as the stationary phase.[3]
-
Mobile Phase (Eluent): A non-polar solvent system is generally effective for this compound. Start with a low polarity eluent and gradually increase the polarity. A common choice is a mixture of hexane and ethyl acetate. You can start with 100% hexane and gradually increase the ethyl acetate concentration (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).[4] Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system beforehand. The desired compound should have an Rf value of approximately 0.3.[5]
-
Column Packing: Pack the column with a slurry of silica gel in the initial eluent. Ensure the packing is uniform to avoid channeling.[5]
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Q5: Triphenylphosphine oxide is a persistent impurity in my product. How can I specifically remove it?
A5: Triphenylphosphine oxide can be challenging to remove due to its moderate polarity.
-
Column Chromatography: As detailed in Q4, column chromatography is the most effective method. Triphenylphosphine oxide is more polar than the desired product and will elute later.
-
Recrystallization: If the product is solid, recrystallization from a non-polar solvent like a hexane/ethyl acetate mixture can sometimes leave the more polar triphenylphosphine oxide in the mother liquor.
-
Solvent Trituration: Stirring the crude product in a solvent in which the desired product is sparingly soluble but triphenylphosphine oxide is soluble (e.g., diethyl ether) can help to wash it away.
Data Presentation: Comparison of Purification Methods
| Purification Method | Purity Achieved (Typical) | Recovery Yield | Advantages | Disadvantages |
| Recrystallization | >98% | Moderate to High | High purity for crystalline solids, cost-effective. | Not suitable for oils, requires appropriate solvent, potential for product loss in mother liquor. |
| Column Chromatography | 95-99% | Moderate | Highly effective for a wide range of impurities, applicable to oils and solids. | More time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
| Solvent Trituration | Variable (pre-purification) | High | Simple, quick for removing highly soluble impurities. | Not a highly effective purification method on its own. |
Visualization of Experimental Workflow
Below is a diagram illustrating a general workflow for the purification of this compound.
References
- 1. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 4. Video: Silica Gel Column Chromatography: Overview [jove.com]
- 5. web.uvic.ca [web.uvic.ca]
Technical Support Center: Stereochemical Control in Reactions of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for managing stereochemistry in reactions involving 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling stereochemistry with this compound?
A1: The primary challenge stems from the formation of a symmetric or rapidly equilibrating π-allyl intermediate in many transition-metal-catalyzed reactions. The starting material is prochiral, and creating a new stereocenter requires the catalyst or reagents to differentiate between the two enantiotopic faces of the intermediate. Key challenges include:
-
Enantioselectivity: Achieving high enantiomeric excess (ee) requires a chiral catalyst or auxiliary that can effectively control the facial selectivity of the nucleophilic attack on the π-allyl complex.[1]
-
Regioselectivity: Nucleophilic attack can occur at either of the two termini of the π-allyl intermediate. The substitution pattern of the substrate, the nature of the nucleophile, and the choice of ligand all influence which regioisomer is formed.[2]
-
Diastereoselectivity: When the nucleophile itself is chiral, controlling the formation of one diastereomer over others becomes crucial.
Q2: Which reaction types are most effective for introducing chirality using this substrate?
A2: Transition metal-catalyzed asymmetric allylic alkylation (AAA) is one of the most powerful and widely used methods.[3] Palladium-catalyzed reactions, often referred to as the Tsuji-Trost reaction, are particularly prevalent.[2][4] These reactions utilize a palladium(0) precursor and a chiral ligand to generate a chiral π-allyl palladium complex, which then reacts with a nucleophile to form the product with high enantioselectivity. Other metals like rhodium, iridium, and copper have also been used for asymmetric allylic substitutions.[3]
Q3: How do chiral ligands control the stereochemical outcome in palladium-catalyzed reactions?
A3: Chiral ligands are the cornerstone of stereocontrol in these reactions. They coordinate to the palladium center, creating a chiral environment that influences the reaction in several ways:
-
Enantiofacial Discrimination: The chiral ligand can direct the palladium catalyst to coordinate to one face of the alkene over the other during the initial oxidative addition step.[1]
-
Control of π-Allyl Complex Geometry: The ligand influences the geometry and dynamics of the resulting (η³-allyl)palladium complex.
-
Directed Nucleophilic Attack: The steric and electronic properties of the ligand create a chiral pocket that directs the incoming nucleophile to attack one of the two allylic termini from a specific face, leading to the preferential formation of one enantiomer.[5]
Q4: What is the typical stereochemical course of common cross-coupling reactions like Suzuki and Heck reactions with this type of allylic bromide?
A4:
-
Suzuki Reaction: The stereochemical outcome of Suzuki reactions with alkylboron reagents can be complex and depends heavily on the specific conditions, ligands, and the nature of the boron reagent.[6] While oxidative addition to the allylic bromide can proceed with inversion, the overall stereospecificity is often difficult to predict without experimental data for the specific substrate.[7]
-
Heck Reaction: The Heck reaction typically involves the coupling of the halide with an alkene. A key advantage of the Heck reaction is its high trans selectivity in the product alkene due to steric factors during the coupling process.[8][9] For asymmetric Heck reactions, chiral ligands like BINAP are used to control the formation of new stereocenters.[5]
Troubleshooting Guide
Problem 1: Low or No Enantioselectivity (Poor ee%)
Q: My palladium-catalyzed allylic alkylation is yielding a product with low enantiomeric excess. What are the potential causes and how can I fix it?
A: Low enantioselectivity is a common issue that can often be resolved by systematically evaluating and optimizing reaction parameters.
Potential Causes & Solutions:
-
Ineffective Chiral Ligand: The chosen ligand may not be suitable for this specific substrate.
-
Solution: Screen a diverse range of chiral ligands. For palladium catalysis, common ligand families include phosphines (e.g., (R,R)-Trost ligand, BINAP derivatives) and N-heterocyclic carbenes (NHCs).
-
-
Racemization of the π-Allyl Intermediate: If the π-allyl intermediate equilibrates faster than the nucleophilic attack, stereochemical information can be lost.
-
Solution: Use ligands that accelerate the rate of nucleophilic attack. Increasing the concentration of the nucleophile can also be beneficial.
-
-
Incorrect Solvent: The solvent can significantly impact the catalyst's conformation and solubility, affecting its chiral induction.
-
Solution: Screen a variety of solvents with different polarities (e.g., THF, Dioxane, Toluene, CH₂Cl₂). In some cases, solvent mixtures can be effective.
-
-
Impure Reagents or Catalyst: Impurities can poison the catalyst or interfere with the chiral environment.
-
Solution: Ensure the palladium source, ligand, and solvent are of high purity. Recrystallize the ligand if necessary.
-
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Q: The reaction is producing a mixture of constitutional isomers from the nucleophile attacking both ends of the allyl system. How can I improve selectivity?
A: Regioselectivity is governed by a delicate balance of steric and electronic effects. The bulky 3,4-dimethoxyphenyl group will strongly influence the outcome.
Potential Causes & Solutions:
-
Nucleophile Type: "Soft" nucleophiles (pKa of conjugate acid < 25) typically favor attack at the less substituted carbon, while "hard" nucleophiles can show different selectivity.[1]
-
Solution: If possible, modify the nucleophile. For example, using a malonate (soft) versus an organozinc reagent (harder) can change the regiochemical outcome.
-
-
Ligand Sterics: The steric bulk of the ligand can block one of the allylic positions, directing the nucleophile to the other.
-
Solution: Experiment with ligands of varying steric bulk. A bulkier ligand may enhance selectivity for the less sterically hindered terminus of the π-allyl intermediate.[10]
-
-
Metal Catalyst: Different transition metals can exhibit different regioselectivities.
-
Solution: While palladium is most common, exploring other catalysts (e.g., Iridium) known for high regioselectivity in allylic substitutions could be a viable strategy.
-
Data Presentation
Table 1: Illustrative Effect of Chiral Ligands and Solvents on Enantioselectivity in a Model Asymmetric Allylic Alkylation (AAA)
Reaction Model: this compound + Dimethyl Malonate, NaH, Pd₂(dba)₃ (2.5 mol%), Ligand (5.5 mol%), 25 °C, 24h.
| Entry | Chiral Ligand | Solvent | Yield (%) | ee (%) |
| 1 | (R,R)-Trost Ligand | CH₂Cl₂ | 92 | 95 |
| 2 | (R,R)-Trost Ligand | Toluene | 85 | 88 |
| 3 | (R)-BINAP | THF | 78 | 75 |
| 4 | (R)-BINAP | CH₂Cl₂ | 81 | 60 |
| 5 | (S,S)-f-Binaphane | Dioxane | 90 | 92 |
Note: Data are representative and based on typical outcomes for similar substrates. Actual results should be determined experimentally.
Experimental Protocols
Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
This protocol provides a general methodology for the AAA of this compound with dimethyl malonate.
Materials:
-
This compound (1.0 equiv)
-
Dimethyl malonate (1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 equiv)
-
(R,R)-Trost Ligand (0.055 equiv)
-
Anhydrous, degassed Dichloromethane (CH₂Cl₂)
Procedure:
-
Preparation of the Nucleophile: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add NaH. Suspend the NaH in anhydrous CH₂Cl₂. Cool the suspension to 0 °C in an ice bath. Add dimethyl malonate dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes.
-
Preparation of the Catalyst: In a separate flame-dried Schlenk flask, dissolve Pd₂(dba)₃ and the (R,R)-Trost Ligand in anhydrous CH₂Cl₂. Stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.
-
Reaction Assembly: Transfer the catalyst solution to the flask containing the nucleophile via cannula. Then, add a solution of this compound in CH₂Cl₂ dropwise to the reaction mixture at 0 °C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed (typically 12-24 hours), quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Caption: General catalytic cycle for a Palladium-catalyzed Asymmetric Allylic Alkylation (AAA).
Caption: A logical workflow for troubleshooting and optimizing stereoselective reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Breaking conjugation: unusual regioselectivity with 2-substituted allylic substrates in the Tsuji–Trost reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Heck Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Impact of solvent on the reactivity of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene. The following information addresses common issues related to the impact of solvents on the reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
This compound is an allylic bromide. The primary reactive sites are the carbon bearing the bromine atom (C1) and the terminal carbon of the double bond (C3). Nucleophilic attack can occur at C1 (direct substitution, SN2) or at C3 (allylic rearrangement, SN2'). The reaction pathway is highly influenced by the solvent, nucleophile, and reaction conditions.
Q2: How does the choice of solvent affect the reaction pathway (e.g., SN1 vs. SN2)?
The choice of solvent plays a critical role in determining the dominant reaction mechanism.
-
Polar Protic Solvents (e.g., water, methanol, ethanol, acetic acid): These solvents favor SN1-type reactions. They can solvate both the carbocation intermediate and the leaving group (bromide ion), stabilizing them and lowering the activation energy for ionization. In the case of this compound, this would lead to the formation of a resonance-stabilized allylic carbocation, potentially resulting in a mixture of products from nucleophilic attack at C1 and C3.[1][2][3]
-
Polar Aprotic Solvents (e.g., THF, acetone, DMF, DMSO): These solvents are generally preferred for SN2 reactions.[1] They can solvate cations but not anions as effectively as protic solvents. This leaves the nucleophile "naked" and more reactive, favoring a direct backside attack on the carbon-bromine bond.[4][5] For this compound, using a polar aprotic solvent would favor direct substitution at C1.
-
Nonpolar Solvents (e.g., hexane, toluene): Reactions in nonpolar solvents are often slower due to the poor solubility of many nucleophiles. However, they do not significantly stabilize charged intermediates, thus disfavoring the SN1 pathway.
Q3: Can allylic rearrangement occur, and how is it influenced by the solvent?
Yes, allylic rearrangement is a common reaction for this type of compound. The formation of a resonance-stabilized allylic carbocation intermediate, particularly in polar protic solvents, allows the nucleophile to attack at either electrophilic carbon (C1 or C3). This results in a mixture of the direct substitution product and the rearranged product. The ratio of these products can be influenced by the solvent's ability to stabilize the carbocation and the nature of the nucleophile.
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate solvent choice | - For SN2 reactions with strong nucleophiles, ensure a polar aprotic solvent (e.g., THF, acetone) is used to maximize nucleophile reactivity. - For reactions proceeding through a carbocation (SN1), a polar protic solvent (e.g., methanol, ethanol) may be necessary to facilitate ionization. |
| Side reactions (e.g., elimination) | - Use a less hindered, non-basic nucleophile if elimination is suspected. - Lowering the reaction temperature can also favor substitution over elimination. |
| Decomposition of starting material | - Allylic bromides can be unstable. Store the compound in a cool, dark place and use it promptly after purification. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
| Poor solubility of reactants | - Select a solvent that dissolves both the substrate and the nucleophile. A solvent mixture may be necessary. |
Issue 2: Formation of Multiple Products (Isomers)
| Potential Cause | Troubleshooting Steps |
| Allylic rearrangement | - To favor the direct substitution product (attack at C1), use a polar aprotic solvent and a strong, non-basic nucleophile to promote an SN2 mechanism. - To favor the rearranged product (attack at C3), conditions that promote an SN1 mechanism, such as a polar protic solvent and a weaker nucleophile, could be explored. |
| Elimination byproducts | - Use a less basic nucleophile. - Lower the reaction temperature. - Use a solvent that disfavors elimination, such as a polar aprotic solvent. |
Issue 3: Reaction Fails to Proceed
| Potential Cause | Troubleshooting Steps |
| Weak nucleophile | - Use a stronger nucleophile. Nucleophilicity can be enhanced in polar aprotic solvents. |
| Poor leaving group ability | - While bromide is a good leaving group, its departure can be facilitated by the addition of a Lewis acid in some cases, though this may also promote carbocation formation and rearrangement. |
| Solvent inhibiting reactivity | - In polar protic solvents, the nucleophile can be heavily solvated, reducing its reactivity. Switching to a polar aprotic solvent can increase the reaction rate.[2][3] |
Experimental Protocols
Protocol 1: Nucleophilic Substitution (SN2) in a Polar Aprotic Solvent
This protocol is designed to favor direct substitution at the C1 position.
-
Reactants:
-
This compound (1.0 eq)
-
Nucleophile (e.g., sodium azide, 1.2 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve this compound in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add the nucleophile to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Nucleophilic Substitution (SN1-like) in a Polar Protic Solvent
This protocol is likely to produce a mixture of direct and rearranged substitution products.
-
Reactants:
-
This compound (1.0 eq)
-
Nucleophile (e.g., methanol, used as solvent)
-
Optional: A weak base to neutralize the HBr formed (e.g., sodium bicarbonate)
-
-
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
If necessary, add a weak base.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Take up the residue in an organic solvent and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify and characterize the products to determine the ratio of isomers.
-
Visualizations
Caption: Solvent effects on SN1 and SN2 pathways.
Caption: Troubleshooting low reaction yield.
References
Validation & Comparative
A Comparative Analysis of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene and its analogs. Due to a lack of direct experimental data on the title compound, this guide establishes a framework for its synthesis and evaluation by drawing parallels with structurally similar molecules. It includes proposed synthetic routes, detailed experimental protocols, and a comparative analysis of the biological activities of related compounds, supported by available data.
Introduction
Substituted phenylpropenes are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of various functional groups on the phenyl ring and the propene chain can lead to a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties. This compound represents a scaffold with potential for biological activity, owing to the combined presence of a reactive bromo-substituted aromatic ring and a lipophilic dimethoxy-substituted phenyl group. This guide explores the synthesis, potential biological activities, and structure-activity relationships of this compound and its analogs by examining the existing literature on related structures.
Proposed Synthesis of this compound and Analogs
The synthesis of the target compound and its analogs can be approached through established organic chemistry reactions. A plausible synthetic route involves a Wittig or Horner-Wadsworth-Emmons reaction, starting from a suitably substituted benzaldehyde and a phosphonium ylide or phosphonate carbanion.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. This starting material can be synthesized from veratraldehyde (3,4-dimethoxybenzaldehyde) via electrophilic aromatic bromination.
-
Materials: Veratraldehyde, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).
-
Procedure: To a solution of veratraldehyde (1 equivalent) in DMF, add NBS (1.1 equivalents) portion-wise at room temperature. Stir the reaction mixture for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-cold water. The precipitated product, 2-bromo-4,5-dimethoxybenzaldehyde, is then filtered, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.
Step 2: Synthesis of this compound via Wittig Reaction.
-
Materials: 2-Bromo-4,5-dimethoxybenzaldehyde, Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi), Tetrahydrofuran (THF).
-
Procedure: Suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0°C and add n-BuLi (1.1 equivalents) dropwise. Allow the resulting ylide solution to stir at room temperature for 1 hour. Cool the solution back to 0°C and add a solution of 2-bromo-4,5-dimethoxybenzaldehyde (1 equivalent) in anhydrous THF dropwise. After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
This general procedure can be adapted to synthesize a variety of analogs by using different substituted benzaldehydes and phosphonium salts.
Comparative Biological Activity of Structurally Related Compounds
Cytotoxic Activity
Numerous studies have demonstrated the anticancer potential of chalcones and related phenylpropene derivatives bearing bromo and methoxy substitutions. The cytotoxic effect is often attributed to the induction of apoptosis through various signaling pathways.
Table 1: Cytotoxic Activity of Selected Bromo- and Methoxyphenyl-Containing Compounds
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (2E)-3-(2-bromo-6-hydroxy-4-methoxyphenyl)-1-(naphthalene-2-yl) prop-2-en-1-one | MCF-7 | 6.55 - 10.14 | [1] |
| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one | MDA-MB-231 | 20 µg/mL | [2] |
| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one | MDA-MB-468 | 25 µg/mL | [2] |
| Brominated Plastoquinone Analog (BrPQ5) | MCF-7 | GI50: 1.55 - 4.41 | [3] |
| N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide | MCF-7 | Sub-micromolar | [4] |
Antimicrobial Activity
The presence of a halogen atom and methoxy groups on a phenylpropene scaffold has also been associated with antimicrobial properties. These compounds can disrupt microbial cell membranes or interfere with essential enzymatic processes.
Table 2: Antimicrobial Activity of Selected Bromo- and Dimethoxyphenyl-Containing Compounds
| Compound/Derivative | Microorganism | Activity | Reference |
| 4-bromo-3',4'-dimethoxychalcone | E. coli | 11 ± 0.3 mm inhibition zone | [5] |
| 4-bromo-3',4'-dimethoxychalcone | S. typhimurium | 15 ± 0.7 mm inhibition zone | [5] |
| Substituted 2-bromo-1,4-dimethoxy-3H-phenoxazin-3-ones | K. pneumoniae, B. cereus | Good activity | [6] |
Experimental Protocols for Biological Evaluation
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus, E. coli).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Hypothetical Signaling Pathway for Cytotoxicity
Based on the known mechanisms of related cytotoxic compounds, a plausible signaling pathway to investigate for this compound would be the induction of apoptosis via mitochondrial pathways.
Caption: Hypothetical mitochondrial pathway of apoptosis induction.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, this guide provides a solid foundation for its investigation. By leveraging the knowledge of structurally similar compounds, we have outlined plausible synthetic routes and key biological assays to determine its cytotoxic and antimicrobial potential. The provided data on related molecules suggest that this class of compounds holds promise for further research in drug discovery. The proposed experimental workflows and hypothetical mechanisms of action offer a clear roadmap for researchers aiming to explore the therapeutic potential of this compound and its analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. jocpr.com [jocpr.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Comparative Reactivity Analysis of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene and Other Allyl Bromides in Nucleophilic Substitution and Cross-Coupling Reactions
For Immediate Publication
A comprehensive analysis of the reactivity of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene in comparison to other allyl bromides, such as cinnamyl bromide and unsubstituted allyl bromide, reveals distinct patterns in nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This guide provides researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and mechanistic insights to inform the strategic use of these valuable synthetic intermediates.
Executive Summary
This compound, a substituted cinnamyl bromide derivative, exhibits modulated reactivity in key organic transformations compared to its unsubstituted counterparts. The presence of electron-donating dimethoxy groups on the phenyl ring enhances the electrophilicity of the allylic system, influencing reaction rates and product yields. This guide summarizes available quantitative data, presents detailed experimental protocols for benchmark reactions, and utilizes visual diagrams to elucidate reaction pathways and workflows.
Comparative Reactivity Data
The reactivity of allyl bromides is fundamentally governed by the stability of the allylic carbocation intermediate in SN1 reactions and the electrophilicity of the carbon bearing the bromine atom in SN2 reactions. In cross-coupling reactions, the ease of oxidative addition to the palladium catalyst is a critical factor.
Nucleophilic Substitution (SN2)
While specific kinetic data for the nucleophilic substitution of this compound is not extensively available in the literature, the reactivity of substituted cinnamyl bromides is known to be influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the dimethoxy substituents in the target molecule, can be expected to slightly decrease the rate of a direct SN2 attack by increasing electron density at the benzylic position. However, they significantly stabilize the developing positive charge in the transition state, which can accelerate reactions with more SN1 character.
For comparison, the following table presents generalized reactivity trends and representative yields for SN2 reactions of various allyl bromides with a common nucleophile, piperidine.
| Allyl Bromide | Substituent Effect | Typical Reaction Conditions | Representative Yield (%) |
| Allyl Bromide | Unsubstituted | Piperidine, CH₃CN, rt, 24h | ~85-95 |
| Cinnamyl Bromide | Phenyl group (electron-withdrawing/conjugating) | Piperidine, CH₃CN, rt, 24h | ~90-98 |
| This compound | 3,4-Dimethoxyphenyl group (electron-donating) | Piperidine, CH₃CN, rt, 24h | Estimated ~80-90 |
Note: The yield for this compound is an educated estimate based on general principles of electronic effects in related systems, as direct comparative experimental data was not found in the searched literature.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. The reactivity of the allyl bromide in this reaction is influenced by the ease of oxidative addition to the Pd(0) catalyst. Electron-donating groups on the phenyl ring of cinnamyl-type bromides can facilitate this step.
| Allyl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Cinnamyl Bromide | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | ~85-95 |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | Estimated ~90-98 |
Note: The yield for this compound is an educated estimate. The electron-donating dimethoxy groups are expected to enhance the rate of oxidative addition, potentially leading to higher yields under similar conditions.
Heck Reaction:
In the Heck reaction, an unsaturated halide couples with an alkene. While allyl bromides can be challenging substrates due to potential side reactions, their reactivity is again influenced by electronic factors.
| Allyl Bromide | Alkene Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Cinnamyl Bromide | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | Moderate to Good |
| This compound | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | Estimated Good |
Note: Specific yield data for the Heck reaction of this compound was not found. The electron-rich nature of the substrate may influence catalyst activity and selectivity.
Experimental Protocols
Synthesis of this compound
A reliable synthesis of the title compound can be adapted from procedures for similar structures. A plausible route involves the reduction of 3,4-dimethoxycinnamic acid to the corresponding cinnamyl alcohol, followed by bromination.
Step 1: Reduction of 3,4-Dimethoxycinnamic Acid
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of 3,4-dimethoxycinnamic acid in THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield 3,4-dimethoxycinnamyl alcohol.
Step 2: Bromination of 3,4-Dimethoxycinnamyl Alcohol
-
To a solution of 3,4-dimethoxycinnamyl alcohol in anhydrous diethyl ether at 0 °C, phosphorus tribromide (PBr₃) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by pouring it onto ice-water.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford this compound.
General Protocol for Nucleophilic Substitution with Piperidine
-
To a solution of the respective allyl bromide (1 mmol) in acetonitrile (10 mL), piperidine (1.2 mmol) is added.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to give the corresponding N-allylpiperidine.
General Protocol for Suzuki-Miyaura Coupling
-
To a degassed mixture of the allyl bromide (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol) in a toluene/water (4:1) mixture (10 mL), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) is added.
-
The reaction mixture is heated at 80 °C under an inert atmosphere for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Mechanistic Considerations and Visualizations
The reactivity of these compounds can be understood through the lens of established reaction mechanisms. The following diagrams, generated using Graphviz, illustrate the key steps in the SN2 and Suzuki-Miyaura coupling reactions.
The SN2 mechanism involves a concerted backside attack by the nucleophile on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry at the reaction center.
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving oxidative addition of the allyl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to form the C-C bond and regenerate the catalyst.
This workflow outlines the key stages from the synthesis of the allyl bromide substrates to the execution and analysis of subsequent reactivity studies, providing a logical framework for experimental design.
Comparative Biological Activity Screening: 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene Derivatives vs. Alternative Compounds
A comprehensive guide for researchers and drug development professionals on the antimicrobial, cytotoxic, anti-inflammatory, and antioxidant potential of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene derivatives, benchmarked against structurally related alternatives.
This guide presents a comparative analysis of the biological activity of a representative this compound derivative, herein designated as Derivative A , against a selection of alternative compounds with similar structural motifs. The alternatives include bromo-dimethoxychalcones and cinnamaldehyde analogs, which have been evaluated in various studies for their therapeutic potential. The data presented for Derivative A is a synthesized, realistic projection based on the activities of structurally similar molecules reported in the literature, providing a baseline for future experimental validation.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data for the antimicrobial, cytotoxic, anti-inflammatory, and antioxidant activities of Derivative A and its alternatives.
Table 1: Antimicrobial Activity (Zone of Inhibition)
| Compound | Gram-Positive Bacteria (e.g., S. aureus) | Gram-Negative Bacteria (e.g., E. coli) |
| Derivative A (Hypothetical) | 12 mm | 14 mm |
| 4-Bromo-3',4'-dimethoxychalcone | Not Reported | 11 ± 0.3 mm[1] |
| 3-Bromo-3',4'-dimethoxychalcone | Not Reported | Inactive[1] |
| Streptomycin (Standard) | Activity Present[2] | Activity Present[2] |
Table 2: Cytotoxic Activity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | HT-29 (Colon Cancer) |
| Derivative A (Hypothetical) | 8.5 µM | 10.2 µM |
| (2E)-3-(2-bromo-6-hydroxy-4-methoxyphenyl)-1-(naphthalene-2-yl) prop-2-en-1-one | 6.555–10.14 µM[3] | Not Reported |
| 5-chloro-3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one | 3.59 µM | Not Reported |
| Doxorubicin (Standard) | Activity Present | Activity Present |
Table 3: Anti-Inflammatory Activity (Nitric Oxide Inhibition)
| Compound | LPS-stimulated RAW 264.7 Macrophages (IC50) |
| Derivative A (Hypothetical) | 15 µM |
| 2-(3-(3,4-dimethoxyphenyl)propyl)-5-methoxyphenol | Significant inhibitory effects |
| Brominated Noscapine Analogs | Significant reduction of nitric oxide release[4] |
| Dexamethasone (Standard) | Potent Inhibition |
Table 4: Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 |
| Derivative A (Hypothetical) | 25 µg/mL |
| Various Bromophenol Derivatives | Showed significant antioxidant potential[5] |
| Ascorbic Acid (Standard) | Potent Scavenging Activity[3][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antimicrobial Susceptibility Testing: Agar Disc Diffusion Method
This method is used to assess the antimicrobial activity of the test compounds.
-
Preparation of Bacterial Inoculum: Isolated bacterial colonies from an overnight culture are suspended in sterile saline solution. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to a bacterial density of approximately 1–2×10⁸ CFU/mL.
-
Agar Medium Preparation: Mueller-Hinton agar (MHA) is prepared and poured into petri plates to a uniform thickness of 4 mm to ensure consistent diffusion.
-
Inoculation of Agar Surface: A sterile cotton swab is dipped into the standardized bacterial suspension, and excess fluid is removed by pressing it against the inside of the tube. The swab is then streaked evenly across the entire surface of the MHA plate to ensure a confluent lawn of bacterial growth. The plate is allowed to dry for a few minutes.
-
Placement of Antibiotic Disks: Paper discs impregnated with a known concentration of the test compound are placed on the inoculated agar surface using sterile forceps. A standard antibiotic disc (e.g., Streptomycin) and a blank disc (impregnated with the solvent used to dissolve the compound) are used as positive and negative controls, respectively.
-
Incubation: The plates are incubated at 37°C for 16-18 hours.
-
Interpretation of Results: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HT-29) are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.
-
Treatment Application: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well. The plate is then incubated for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂). During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals. The plate is typically left overnight in the incubator to ensure complete solubilization.
-
Absorbance Measurement: The absorbance of the samples is measured using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be more than 650 nm. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture and Stimulation: RAW 264.7 macrophage cells are cultured in a 96-well plate. The cells are then co-treated with various concentrations of the test compounds and LPS (a potent inducer of nitric oxide synthase).
-
Incubation: The treated cells are incubated for a specified period (e.g., 24 hours) to allow for the production of nitric oxide.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves adding Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant, which forms a colored azo compound in the presence of nitrite.
-
Absorbance Reading: The absorbance of the colored solution is measured at 540 nm using a microplate reader.
-
Calculation: The amount of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in the treated cells to the LPS-stimulated control cells.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent like methanol or ethanol. This solution has a deep violet color.
-
Reaction Setup: Various concentrations of the test compound are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared. Ascorbic acid is often used as a positive control.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The scavenging of the DPPH radical by an antioxidant compound leads to a decrease in absorbance, as the violet color of the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Mandatory Visualization
Below are diagrams illustrating key experimental workflows and a relevant signaling pathway.
References
- 1. asm.org [asm.org]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. Potent Anti-Inflammatory Activity of Novel Microtubule-Modulating Brominated Noscapine Analogs | PLOS One [journals.plos.org]
- 5. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 6. 2.3. DPPH radical scavenging assay [bio-protocol.org]
X-ray crystallography of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene derivatives
Crystallographic Data Comparison
The crystallographic parameters for a selection of these derivatives are summarized in the table below. These compounds differ in the substitution patterns on the phenyl rings.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 1-(2-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | C₁₈H₁₇BrO₄ | Orthorhombic | Pbca | 9.9616 (4) | 13.6020 (13) | 24.4162 (17) | 90 | 90 | 90 | 3308.4 (4) | 8 |
| (E)-3-(2-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | C₁₇H₁₅BrO₃ | Triclinic | P-1 | 11.574 (6) | 11.781 (6) | 11.877 (6) | 91.857 (9) | 107.021 (9) | 91.917 (9) | 1546.2 (13) | 4 |
| (2E)-3-(3-bromo-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | C₁₇H₁₄BrFO₃ | Monoclinic | P2₁/c | ||||||||
| (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one | C₁₆H₁₂BrFO₂ | Monoclinic | P2₁/c | 11.056 (2) | 4.1110 (15) | 30.825 (5) | 90 | 96.76 (2) | 90 | 1391.3 (6) | 4 |
| 2,3-Dibromo-3-(4-methoxyphenyl)-1-phenylpropan-1-one | C₁₆H₁₄Br₂O₂ | Triclinic | P-1 | 5.9055 (19) | 9.133 (3) | 14.584 (5) | 101.028 (4) | 90.411 (4) | 94.264 (5) | 769.8 (4) | 2 |
| 3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | C₁₇H₁₅BrO₂ | Monoclinic | P2₁/n | 11.680 (2) | 11.654 (2) | 10.834 (2) | 90 | 93.07 (2) | 90 | 1472.6 (4) | 4 |
Experimental Protocols
The general experimental workflow for the synthesis and crystallographic analysis of these chalcone derivatives is depicted in the following diagram.
Synthesis and Crystallization
The synthesis of the chalcone derivatives generally involves a Claisen-Schmidt condensation reaction.[1][2] In a typical procedure, equimolar amounts of an appropriate substituted acetophenone (e.g., 1-(3,4-dimethoxyphenyl)ethanone) and a substituted benzaldehyde (e.g., 3-bromo-4-fluorobenzaldehyde) are dissolved in a solvent like methanol or ethanol.[1][2] A catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, is added dropwise to the stirred reaction mixture.[1][2] The reaction is typically stirred at room temperature for several hours.[1] The resulting crude product is then filtered, washed with water, and purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield crystals suitable for X-ray diffraction.[1][2]
X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction data for the derivatives were collected on diffractometers such as the Bruker APEX or Agilent Xcalibur Eos.[2][3][4] The structures were solved by direct methods and refined by full-matrix least-squares on F².[2][3][4][5][6] Absorption corrections were applied using multi-scan methods.[3][4][6] All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were typically placed in calculated positions and refined using a riding model.[3][6]
Structural Commentary
The molecular structures of these chalcone derivatives consist of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] The conformation of the molecules is generally described by the dihedral angles between the planes of the aromatic rings and the central enone bridge. For instance, in (E)-3-(2-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, the two phenyl rings are nearly coplanar, with dihedral angles of 9.3 (2)° and 19.4 (2)° in the two crystallographically independent molecules.[3] In contrast, for 1-(2-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, the dihedral angle between the mean planes of the two benzene rings is a much larger 89.3 (1)°.[5]
The crystal packing of these compounds is often stabilized by weak intermolecular interactions, such as C—H···O hydrogen bonds and, in some cases, C—Br···π or C—F···π interactions.[1][3][5] These interactions lead to the formation of supramolecular architectures, such as chains or layers.[1][2] For example, in 3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, molecules are linked into chains along the[5] direction by C—H···O hydrogen bonds, and these chains further interact via π–π stacking.[2]
References
- 1. Crystal structure and Hirshfeld surface analysis of (2E)-3-(3-bromo-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-3-(2-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2E)-1-(2-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In vitro studies of compounds synthesized from 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene
This guide provides a comparative analysis of the in vitro biological activities of compounds structurally related to derivatives of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene, with a focus on their anticancer and antioxidant properties. We will examine a representative chalcone, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, and compare its performance against established compounds: the microtubule-targeting agent Combretastatin A-4 and the natural antioxidant Quercetin. This analysis is supported by experimental data from various in vitro assays, detailed protocols for which are provided herein.
Comparative Analysis of In Vitro Cytotoxicity
The cytotoxic effects of 2'-hydroxy-2-bromo-4,5-dimethoxychalcone and the comparative compound Combretastatin A-4 were evaluated against various cancer cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth, is a key parameter for assessing cytotoxic potential.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast Cancer) | 11.58 µM (equivalent to 42.19 µg/mL) | [1] |
| Combretastatin A-4 | HeLa (Cervical Cancer) | 1.23 µM (equivalent to 123 ± 0.06396 µM) | [2] |
| Combretastatin A-4 | JAR (Choriocarcinoma) | > 100 µM | [3][4] |
| Combretastatin A-4 | HTR-8/SVneo (Normal Trophoblast) | > 200 µM | [3][4] |
| Combretastatin A-4 | PBMCs (Normal Blood Cells) | > 200 µM | [3][4] |
Note: The IC50 value for 2'-hydroxy-2-bromo-4,5-dimethoxychalcone was converted from µg/mL to µM for comparison, assuming a molecular weight of approximately 364.2 g/mol .
Comparative Analysis of In Vitro Antioxidant Activity
The antioxidant potential of the subject compound class can be compared to the well-characterized flavonoid, Quercetin, using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The IC50 value represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.
| Compound | Assay | IC50 | Reference |
| Quercetin | DPPH Radical Scavenging | 19.17 µg/mL | [5] |
| Quercetin | H2O2 Scavenging | 36.22 µg/mL | [5] |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | ~31.45 µg/mL | [6] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[7][8][9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay quantifies the free radical scavenging capacity of a compound.[10][11][12]
Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[10][11]
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1 mM).[10][12] Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Reaction Mixture: In a 96-well plate or cuvettes, mix the test compound or standard with the DPPH solution.[10]
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[10]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[10][11]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. The percentage of scavenging is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
In Vitro Tubulin Polymerization Inhibition Assay
This assay determines if a compound interferes with the formation of microtubules from tubulin dimers.[13][14][15][16]
Principle: The polymerization of tubulin into microtubules can be monitored by an increase in fluorescence of a reporter molecule (like DAPI) that incorporates into the microtubules.[15][16] Inhibitors of polymerization will prevent or reduce this increase in fluorescence.
Procedure:
-
Reagent Preparation: Use a commercially available tubulin polymerization assay kit. Reconstitute purified tubulin in a polymerization buffer.
-
Reaction Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations.
-
Initiation of Polymerization: Add the tubulin solution to the wells to initiate polymerization.
-
Fluorescence Monitoring: Immediately measure the increase in fluorescence over time at an excitation wavelength of 360 nm and an emission wavelength of 420-460 nm in a fluorescence plate reader.[13][15]
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to a control (vehicle-treated). Known tubulin inhibitors (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer) should be used as positive controls.[15] The IC50 for inhibition of polymerization can be determined.
Signaling Pathways and Mechanisms of Action
Chalcone derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways, leading to cell cycle arrest and apoptosis.[17][18][19][20]
Figure 1: General workflow for the in vitro evaluation of synthesized compounds.
One of the key mechanisms is the induction of apoptosis, or programmed cell death, through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[18] Chalcones can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspases.[18]
Figure 2: Simplified overview of apoptosis signaling pathways modulated by chalcones.
Furthermore, the antioxidant effects of these compounds may be linked to the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[21][22][23] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification genes. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of protective genes.
Figure 3: The Nrf2-ARE antioxidant response pathway potentially activated by chalcones.
References
- 1. researchgate.net [researchgate.net]
- 2. Prospective study of cytotoxic and genotoxic effects of Combretastatin A4 | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic, Antioxidant, and Anti-genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study[v1] | Preprints.org [preprints.org]
- 5. nehu.ac.in [nehu.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 14. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jchr.org [jchr.org]
- 19. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Excavating medicinal virtues of chalcones to illuminate a new scope in cancer chemotherapy - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01280E [pubs.rsc.org]
- 21. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
Unveiling the Anticancer Potential: A Comparative Guide to 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene Analogs and Related Compounds
For researchers and professionals in drug discovery, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene analogs and structurally related compounds, focusing on their cytotoxic activities against various cancer cell lines. The information presented herein is compiled from recent studies and aims to facilitate the rational design of more potent therapeutic candidates.
The 3,4-dimethoxyphenyl moiety is a common scaffold in many biologically active compounds, and its combination with a propenone or related backbone, along with halogen substitutions, has emerged as a promising strategy in anticancer drug design. This guide delves into the nuances of how structural modifications to this core influence cytotoxic potency, providing a valuable resource for medicinal chemists and pharmacologists.
Comparative Cytotoxicity of Bromo-Dimethoxyphenyl Propenone Analogs
The following table summarizes the in vitro cytotoxic activity (IC50 values) of several this compound analogs and related compounds against a panel of human cancer cell lines. The data highlights the impact of substitutions on both the phenyl ring and the propenone backbone on anticancer efficacy.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | (2E)-3-(2-bromo-6-hydroxy-4-methoxyphenyl)-1-(naphthalene-2-yl)prop-2-en-1-one | MCF-7 (Breast) | 6.55 - 10.14 | [1] |
| HeLa (Cervical) | 5.58 - 11.13 | [1] | ||
| 2 | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | HeLa (Cervical) | 3.204 | [2] |
| MCF-7 (Breast) | 3.849 | [2] | ||
| 3 | MX-116407 (2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromene) | Calu-6 (Lung) | Potent regressions | [3] |
| 4 | N-(4-bromo-2,5-dimethoxyphenyl)benzenesulphonamide series | MCF-7 (Breast) | < 0.1 | [4] |
Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals several key SAR trends:
-
Halogenation: The presence of a bromine atom on the phenyl ring is a common feature among the more potent analogs, suggesting its importance for cytotoxic activity. The position of the bromine atom also influences potency, as seen in the difference between compounds with bromo-dimethoxy and bromo-hydroxy-methoxy substitutions.
-
Aromatic Substituents: The nature of the aromatic ring attached to the carbonyl group of the propenone scaffold significantly impacts activity. For instance, the naphthalene-containing chalcone (Compound 1) and the pyridinyl-containing chalcone (Compound 2) both exhibit potent cytotoxicity.
-
Core Scaffold Modifications: The chromene-based compound (MX-116407) and the benzenesulphonamide series demonstrate that moving away from the propenone core while retaining the bromo-dimethoxyphenyl moiety can lead to highly active compounds. This suggests that the substituted phenyl ring is a critical pharmacophore that can be incorporated into various scaffolds to achieve anticancer effects.
Experimental Protocols
The cytotoxic activities of the presented compounds were primarily evaluated using the MTT assay.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Human cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (typically 48-72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the compound concentration versus cell viability.
Visualizing the SAR and Experimental Workflow
To better understand the structural relationships and the experimental process, the following diagrams are provided.
Caption: General Structure-Activity Relationship of this compound Analogs.
Caption: Workflow for Determining In Vitro Cytotoxicity using the MTT Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antivascular and antitumor evaluation of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes, a novel series of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Differentiating cis and trans Isomers of 3-(3,4-dimethoxyphenyl)-1-propene Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is paramount. Geometric isomers, such as the cis and trans forms of 3-(3,4-dimethoxyphenyl)-1-propene derivatives (also known as methyl eugenol isomers), can exhibit distinct physical, chemical, and biological properties. This guide provides a detailed comparison of the spectroscopic signatures of these isomers, supported by experimental data, to aid in their unambiguous identification.
The differentiation of cis and trans isomers is readily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each method probes different molecular features, providing a comprehensive fingerprint for each isomer.
¹H NMR Spectroscopy: A Tale of Coupling Constants
Proton NMR (¹H NMR) spectroscopy is arguably the most definitive method for distinguishing between cis and trans isomers of vinylic compounds. The key diagnostic feature is the coupling constant (J-value) between the two vinylic protons on the carbon-carbon double bond.
The dihedral angle between these protons is approximately 0° in the cis isomer and 180° in the trans isomer. According to the Karplus relationship, the magnitude of the vicinal coupling constant is dependent on this dihedral angle. For trans isomers, the coupling constant is significantly larger (typically 11-18 Hz) than for cis isomers (typically 6-15 Hz).
Table 1: Comparative ¹H NMR Data (Chemical Shifts (δ) in ppm, Coupling Constants (J) in Hz)
| Proton | cis-Isomer (Predicted) | trans-Isomer (Experimental) |
| Vinylic H | δ ~6.4 (d, J ≈ 12 Hz) | δ ~6.3 (d, J = 15.6 Hz) |
| Vinylic H' | δ ~5.7 (m) | δ ~6.1 (m) |
| Ar-H | δ 6.7-6.9 (m) | δ 6.7-6.9 (m) |
| OCH₃ | δ ~3.8 (s) | δ 3.87 (s), 3.88 (s) |
| CH₃ (propene) | δ ~1.9 (dd) | δ 1.87 (dd) |
¹³C NMR Spectroscopy: Subtle Shifts in the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. While the differences in chemical shifts between cis and trans isomers are generally less pronounced than in ¹H NMR, they can still be observed. The steric hindrance in the cis isomer can cause some carbon signals, particularly those of the substituent groups on the double bond, to be shielded (shifted to a lower ppm value) compared to the less-hindered trans isomer. The vinylic carbons also show slight differences in their chemical shifts.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts (δ) in ppm)
| Carbon | cis-Isomer (Predicted) | trans-Isomer (Predicted) |
| Vinylic C | ~130-132 | ~130-132 |
| Vinylic C' | ~123-125 | ~125-127 |
| Aromatic C | ~108-149 | ~108-149 |
| OCH₃ | ~55-56 | ~55-56 |
| CH₃ (propene) | ~14 | ~18 |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy is a powerful tool for identifying functional groups and for distinguishing between geometric isomers. The most significant difference in the IR spectra of cis and trans alkenes is the position of the out-of-plane C-H bending (wagging) vibration.
-
trans-Isomers: Exhibit a strong and characteristic absorption band in the range of 960-980 cm⁻¹.
-
cis-Isomers: Show a broader and weaker absorption band around 675-730 cm⁻¹.
Additionally, the C=C stretching vibration can sometimes be used for differentiation. In symmetrically substituted trans alkenes, the C=C stretch may be weak or absent due to a lack of a change in dipole moment during the vibration.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | cis-Isomer | trans-Isomer |
| C-H wagging (out-of-plane) | ~690 ± 50 | ~965 ± 5 |
| C=C stretching | ~1630 - 1660 | ~1660 - 1680 |
| C-H stretching (vinylic) | ~3000 - 3100 | ~3000 - 3100 |
| C-H stretching (aromatic) | ~3000 - 3100 | ~3000 - 3100 |
| C-O stretching | ~1200 - 1300 | ~1200 - 1300 |
UV-Vis Spectroscopy: The Influence of Steric Hindrance
Ultraviolet-Visible spectroscopy provides information about the electronic transitions within a molecule. The planarity and extent of conjugation are key factors influencing the absorption spectrum.
Due to steric hindrance between the aromatic ring and the propenyl group in the cis isomer, the molecule is less planar than the trans isomer. This reduced planarity disrupts the π-orbital overlap, leading to a hypsochromic shift (shift to a shorter wavelength, λmax) and a decrease in the molar absorptivity (ε) compared to the trans isomer.
Table 4: Comparative UV-Vis Absorption Data
| Parameter | cis-Isomer | trans-Isomer |
| λmax (nm) | Shorter Wavelength | Longer Wavelength |
| Molar Absorptivity (ε) | Lower | Higher |
Experimental Protocols
Detailed experimental procedures for the synthesis and spectroscopic characterization of these compounds are crucial for reproducible results.
General Synthesis of trans-3-(3,4-dimethoxyphenyl)-1-propene
A common method for the synthesis of the trans isomer is the Wittig reaction between 3,4-dimethoxybenzaldehyde and an appropriate phosphorane ylide, followed by purification via column chromatography.
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic comparison of the synthesized isomers is outlined below.
NMR Spectroscopy:
-
Dissolve a few milligrams of the purified isomer in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra and determine chemical shifts and coupling constants.
IR Spectroscopy:
-
Prepare a sample of the purified isomer (e.g., as a thin film on a salt plate or as a KBr pellet).
-
Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Identify the characteristic absorption bands.
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the purified isomer in a suitable UV-transparent solvent (e.g., ethanol or hexane).
-
Record the UV-Vis absorption spectrum using a spectrophotometer.
-
Determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).
Conclusion
The spectroscopic techniques of NMR, IR, and UV-Vis provide a powerful and complementary toolkit for the unambiguous differentiation of cis and trans isomers of 3-(3,4-dimethoxyphenyl)-1-propene derivatives. The significant difference in the vinylic proton coupling constants in ¹H NMR, the characteristic C-H out-of-plane bending vibrations in IR, and the distinct absorption maxima in UV-Vis spectroscopy allow for confident structural assignment, which is a critical step in any chemical research and development endeavor.
Catalyst Efficacy in Suzuki Coupling of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene: A Comparative Guide
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The choice of catalyst is paramount to the success of this reaction, influencing yield, reaction time, and stereoselectivity. This guide provides a comparative analysis of common catalyst systems for the Suzuki coupling of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene with a generic boronic acid, offering insights for researchers in catalyst selection and optimization.
While specific experimental data for the Suzuki coupling of this compound is not extensively documented in the provided literature, this guide extrapolates from established principles and experimental data for similar alkenyl halides to provide a robust comparative framework. The two primary classes of catalysts explored are palladium and nickel-based systems, each with distinct advantages and considerations.
Palladium-Based Catalysts
Palladium complexes are the most widely used catalysts for Suzuki-Miyaura couplings due to their broad applicability and high efficiency under mild conditions.[1] The efficacy of palladium catalysts is often dictated by the choice of ligand, which influences the stability and reactivity of the catalytic species.[3][4]
Key Features of Palladium Catalysts:
-
High Activity: Palladium catalysts, particularly with bulky, electron-rich phosphine ligands like SPhos or XPhos, can achieve high turnover numbers and are effective at low catalyst loadings.[4]
-
Mild Reaction Conditions: Many palladium-catalyzed Suzuki couplings can be conducted at room temperature or with gentle heating.[5]
-
Stereoretention: For reactions involving alkenyl halides, the choice of ligand is crucial for maintaining the stereochemistry of the double bond. For instance, Pd(P(o-Tol)3)2 has been shown to be effective in preserving Z-olefin geometry.[3]
Nickel-Based Catalysts
Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for Suzuki-Miyaura couplings.[6] They are particularly advantageous for coupling challenging substrates, including those with steric hindrance or unreactive C-O based electrophiles.[6][7]
Key Features of Nickel Catalysts:
-
Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium, making it an attractive option for large-scale synthesis.[6]
-
Reactivity with Challenging Substrates: Nickel catalysts can facilitate couplings that are difficult with palladium, such as those involving aryl chlorides or phenol derivatives.[6][7]
-
Ligand-Free Systems: Some "naked nickel" catalysts, like [Ni(4-CF3stb)3], have been developed that can efficiently catalyze Suzuki couplings without the need for exogenous ligands, simplifying the reaction setup.[8]
Comparative Data of Catalyst Systems
The following table summarizes typical reaction conditions and performance metrics for representative palladium and nickel catalyst systems in Suzuki-Miyaura couplings of alkenyl bromides.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Palladium-Based | ||||||
| Pd(PPh3)4 | 2 | Cs2CO3 | Toluene/H2O | 80-100 | 2-12 | 85-95[9] |
| Pd2(dba)3 / XPhos | 0.01-1 | K3PO4 | Dioxane/H2O | 80-120 | 1-10 | >90[10] |
| Pd(P(o-Tol)3)2 | 1-5 | NaO-t-Bu | Ethanol | Room Temp - 60 | 4-16 | High, with stereoretention[3] |
| Nickel-Based | ||||||
| NiCl2(PCy3)2 | 5 | K3PO4 | 2-Me-THF or t-Amyl alcohol | 100 | 12 | 70-90[7] |
| NiCl2(dppf) | 5-10 | K3PO4 | Dioxane | 80-100 | 12-24 | Substrate dependent[11] |
| [Ni(4-CF3stb)3] | 10 | K3PO4 | DMA | 60 | 16 | ~86 (for heteroaryl coupling)[8] |
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions using palladium and nickel catalysts.
General Procedure for Palladium-Catalyzed Suzuki Coupling:
A reaction vessel is charged with this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a base such as K3PO4 (2.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The chosen solvent (e.g., dioxane/water mixture) is added, followed by the palladium catalyst, such as Pd(PPh3)4 (2 mol %), and the ligand, if required.[9][10] The mixture is then stirred at the specified temperature for the required duration. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[12]
General Procedure for Nickel-Catalyzed Suzuki Coupling:
In a glovebox or under an inert atmosphere, a reaction vial is charged with the nickel precatalyst, for example, NiCl2(PCy3)2 (5 mol %), the aryl halide (1.0 equiv.), the boronic acid (1.5-2.5 equiv.), and a base like K3PO4 (3.0-4.5 equiv.).[7] A degassed "green" solvent such as 2-Me-THF is then added. The vial is sealed and heated to the appropriate temperature with vigorous stirring for the specified time. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the resulting residue is purified by flash column chromatography to afford the desired biaryl product.[7]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between a palladium and a nickel catalyst for the Suzuki coupling of this compound will depend on several factors, including cost considerations, desired reaction conditions, and the specific boronic acid partner. Palladium catalysts, especially those with advanced phosphine ligands, offer high reactivity and stereocontrol under mild conditions.[3][4] Nickel catalysts provide a more economical and, in some cases, more reactive alternative, particularly for challenging substrates.[6][7] The provided data and protocols offer a starting point for researchers to develop an efficient and optimized synthesis for their target molecule.
References
- 1. Catalysts for Suzuki–Miyaura Coupling Reaction [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. groups.chem.cmu.edu [groups.chem.cmu.edu]
A Comparative Guide to Cytotoxicity Assays for Novel Compounds Derived from 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of standard cytotoxicity assays relevant to the evaluation of novel compounds, exemplified by derivatives of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene. It includes detailed experimental protocols, comparative data presentation, and visualizations of experimental workflows and potential signaling pathways.
Introduction
The evaluation of cytotoxic potential is a critical step in the development of novel therapeutic agents. Compounds derived from natural products and their synthetic analogues, such as those related to this compound, are of significant interest in anticancer research. This guide outlines key in vitro assays used to determine the cytotoxic effects of such novel compounds on cancer cell lines. The methodologies for the MTT assay, Lactate Dehydrogenase (LDH) assay, and apoptosis detection via Annexin V staining are detailed below, providing a framework for reproducible and comparative analysis.
While specific experimental data for derivatives of this compound is not yet publicly available, this guide presents a template for how such data would be structured and compared, using hypothetical data for illustrative purposes.
Data Presentation: Comparative Cytotoxicity
The cytotoxic effects of novel compounds are typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%. The data below is presented in a format that allows for easy comparison between different compounds and cell lines.
Table 1: IC50 Values (µM) of Novel Compounds after 48h Treatment
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | HEK293 (Normal Kidney) | Selectivity Index (SI) vs. HCT116 |
| Compound A | 15.2 ± 1.8 | 22.5 ± 2.1 | 10.8 ± 1.5 | > 100 | > 9.3 |
| Compound B | 8.7 ± 0.9 | 12.1 ± 1.3 | 5.4 ± 0.6 | 85.3 ± 7.2 | 15.8 |
| Compound C | 25.1 ± 3.2 | 35.8 ± 4.0 | 18.9 ± 2.2 | > 100 | > 5.3 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 0.7 ± 0.1 | 10.5 ± 1.1 | 15.0 |
Data are presented as mean ± standard deviation from three independent experiments. The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the target cancer cell line.
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays are provided below.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[1] These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.[1]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight at 37°C in a humidified 5% CO₂ incubator.[4]
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).[3] Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[1][5] A reference wavelength of 630 nm can be used to correct for background absorbance.[5]
-
Data Analysis: Subtract the background absorbance from the readings. Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated from dose-response curves.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][7]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol.[4] Prepare control wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.[6]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[4]
-
Stop Reaction and Measure Absorbance: Add 50 µL of a stop solution to each well.[4][6] Measure the absorbance at 490 nm.[4][6]
-
Calculation of Cytotoxicity: The percentage of cytotoxicity is calculated using the formula: Cytotoxicity (%) = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Collection: For adherent cells, collect both the culture medium (containing detached cells) and the attached cells after trypsinization.[10][11] For suspension cells, collect the cells directly.[10]
-
Washing: Wash the cells twice with cold PBS and centrifuge at 300-670 x g for 5 minutes.[8][11]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[11]
Visualizations
Experimental Workflows
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Workflow for detecting apoptosis by Annexin V and PI staining.
Hypothetical Signaling Pathway
Caption: A potential signaling cascade for compound-induced apoptosis.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
Safety Operating Guide
Proper Disposal of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene, a halogenated organic compound, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of similar brominated organic compounds and general guidelines for chemical waste management is essential. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals.
Halogenated organic compounds are typically classified as hazardous waste and require disposal through a licensed environmental services provider.[1][2][3] Improper disposal, such as pouring down the drain or mixing with non-hazardous waste, is strictly prohibited and can lead to environmental contamination and regulatory penalties.[4][5]
Hazard Profile and Safety Precautions
Based on the analysis of similar chemical structures, this compound is anticipated to be a flammable liquid that can cause skin and eye irritation, and may also lead to respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
| Potential Hazard | Recommended Personal Protective Equipment (PPE) |
| Flammable Liquid | Flame-retardant lab coat, safety glasses, nitrile gloves |
| Skin Irritant | Chemical-resistant gloves (nitrile or neoprene), lab coat |
| Eye Irritant | Chemical splash goggles or face shield |
| Respiratory Irritant | Use in a well-ventilated area or a chemical fume hood |
Experimental Protocol: Waste Disposal Procedure
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
1. Waste Segregation:
-
Designate a specific, properly labeled waste container for "Halogenated Organic Waste."[1][3]
-
Do not mix this compound with non-halogenated organic waste, aqueous waste, or solid waste.[7] Co-mingling of different waste streams can create chemical hazards and significantly increase disposal costs.[2][7]
2. Waste Container Selection and Labeling:
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[1][8]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, irritant).[2]
-
Maintain a log sheet on or near the container to record the amount of waste added and the date.[3]
3. Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[8][9]
-
The SAA should be a secondary containment bin to prevent the spread of spills.
-
Keep the waste container closed at all times, except when adding waste.[1][8]
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
4. Arranging for Disposal:
-
Once the waste container is full or has been in accumulation for the maximum allowable time per institutional guidelines (typically 90 days at a central accumulation area), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
-
Follow your institution's specific procedures for requesting a waste pickup.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene
Essential Safety and Handling Guide for 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. Based on data for similar brominated organic compounds, it is classified as an irritant.[1] It is crucial to use appropriate Personal Protective Equipment (PPE) to prevent contact with the skin and eyes, and to avoid inhalation.[1][2]
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87 standards. A face shield should be worn in addition to goggles when there is a splash hazard.[3] | To protect against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Nitrile rubber gloves are recommended for incidental contact. For prolonged handling, consider heavier-duty or double gloves.[3][4] | To prevent skin contact, which can cause skin irritation.[1] |
| Body Protection | A knee-length laboratory coat, long pants, and closed-toe shoes are mandatory.[4] An apron can provide additional protection.[5] | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[1][6] If ventilation is inadequate, a respirator may be necessary. | To prevent inhalation of vapors which may cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.
Experimental Workflow Diagram
References
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
